molecular formula C12H9N3O2S B136983 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile CAS No. 138564-59-7

5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile

カタログ番号: B136983
CAS番号: 138564-59-7
分子量: 259.29 g/mol
InChIキー: NPXUFPFFHANGDL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards>

特性

IUPAC Name

5-methyl-2-(2-nitroanilino)thiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S/c1-8-6-9(7-13)12(18-8)14-10-4-2-3-5-11(10)15(16)17/h2-6,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXUFPFFHANGDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)NC2=CC=CC=C2[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40160713
Record name 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40160713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138564-59-7
Record name 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138564-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138564597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40160713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.989
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Thiophenecarbonitrile, 5-methyl-2-[(2-nitrophenyl)amino]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.459
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-METHYL-2-((2-NITROPHENYL)AMINO)-3-THIOPHENECARBONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7X181M78Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core of Olanzapine Synthesis: A Technical Guide to Key Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical intermediates and their synthesis in the production of Olanzapine, a crucial atypical antipsychotic medication. This document details the chemical formulas, molecular weights, and experimental protocols for the synthesis of these key compounds, offering valuable insights for researchers, scientists, and professionals involved in drug development and manufacturing.

Overview of Olanzapine and its Synthesis

Olanzapine, with the chemical name 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1][2]benzodiazepine, is a cornerstone in the treatment of schizophrenia and bipolar disorder. Its synthesis is a multi-step process involving several key intermediates. Understanding the formation and characteristics of these intermediates is critical for optimizing the manufacturing process, ensuring purity, and exploring novel synthetic routes.

Key Intermediates in Olanzapine Synthesis

The synthesis of Olanzapine typically proceeds through a series of well-defined intermediate compounds. The chemical formula and molecular weight of Olanzapine and its primary intermediates are summarized in the table below for easy reference and comparison.

Compound NameChemical FormulaMolecular Weight ( g/mol )
OlanzapineC₁₇H₂₀N₄S312.43
N-Desmethyl OlanzapineC₁₆H₁₈N₄S298.4
4-Amino-2-methyl-10H-thieno[2,3-b][1][2]benzodiazepineC₁₂H₁₁N₃S229.3
4-Amino-2-methyl-10H-thieno[2,3-b][1][2]benzodiazepine HydrochlorideC₁₂H₁₂ClN₃S265.76
5-Methyl-2-(2-nitrophenylamino)thiophene-3-carbonitrileC₁₂H₉N₃O₂S259.29
2-Amino-5-methylthiophene-3-carbonitrileC₆H₆N₂S138.19
PropionaldehydeC₃H₆O58.08
MalononitrileC₃H₂N₂66.06
SulfurS32.07

Synthetic Pathway of Olanzapine

The logical progression of the Olanzapine synthesis, from basic starting materials to the final active pharmaceutical ingredient, is illustrated below. This pathway highlights the sequential formation of the key intermediates.

Olanzapine_Synthesis_Pathway A Propionaldehyde + Malononitrile + Sulfur B 2-Amino-5-methylthiophene-3-carbonitrile A->B Gewald Reaction C 5-Methyl-2-(2-nitrophenylamino)thiophene-3-carbonitrile B->C Condensation D 4-Amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine C->D Reduction & Cyclization E N-Desmethyl Olanzapine D->E Condensation with Piperazine F Olanzapine E->F N-Methylation

Caption: Synthetic pathway of Olanzapine.

Detailed Experimental Protocols

This section provides detailed methodologies for the key transformations in the Olanzapine synthesis pathway.

Synthesis of 2-Amino-5-methylthiophene-3-carbonitrile (Gewald Reaction)

The initial step involves the Gewald three-component reaction to form the thiophene ring.

  • Reactants: A mixture of propionaldehyde, malononitrile, and elemental sulfur is utilized.

  • Procedure: The reactants are typically condensed in the presence of a basic catalyst such as triethylamine in a suitable solvent like dimethylformamide. The reaction is generally carried out at a controlled temperature to manage the exothermic nature of the reaction. One reported method involves reacting the components in a ball mill for a solvent-free and efficient synthesis.[3]

  • Work-up: The crude product is often purified by recrystallization from a suitable solvent like ethyl acetate to yield the desired 2-amino-5-methylthiophene-3-carbonitrile.

Synthesis of 5-Methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile

This intermediate is formed through the condensation of the previously synthesized thiophene derivative with 2-fluoronitrobenzene.

  • Reactants: 2-Amino-5-methylthiophene-3-carbonitrile and 1-fluoro-2-nitrobenzene.

  • Procedure: A solution of 1-fluoro-2-nitrobenzene (34.5 g, 244 mmol) and 2-amino-5-methylthiophene-3-carbonitrile (33.1 g, 240 mmol) in anhydrous tetrahydrofuran (THF, 160 mL) is added dropwise to a suspension of sodium hydride (13.5 g, 60% dispersion in oil, 336 mmol) in anhydrous THF (100 mL) under a nitrogen atmosphere and cooled in an ice bath. The reaction mixture is then stirred at room temperature for 10 hours.[4]

  • Work-up: The reaction is quenched by pouring the mixture into ice water and adjusting the pH to 8 with a saturated ammonium chloride solution. The resulting precipitate is collected by filtration and purified by silica gel column chromatography (eluent: 10% ethyl acetate/hexane) to afford the product as a dark solid.[4] The yield reported for this step is approximately 77%.[4]

Synthesis of 4-Amino-2-methyl-10H-thieno[2,3-b][1][2]benzodiazepine Hydrochloride

The formation of the tricyclic thienobenzodiazepine core is a critical step in the synthesis.

  • Reactants: 5-Methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile, tin powder, and hydrochloric acid.

  • Procedure: In a round-bottom flask, 10.0 grams (0.0386 moles) of 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile and 100 mL of ethanol are added. To this mixture, 7.4 grams (0.062 moles) of tin powder and 84 mL of 4M hydrochloric acid are added. The mixture is stirred at 50°C for 30 minutes, then the temperature is raised to 85°C and stirred for 4 hours.[1]

  • Work-up: The mixture is cooled to 25°C and stirred for 8 hours, leading to the precipitation of the product. The crystals are collected by filtration, washed with ethanol, and dried under vacuum to yield the hydrochloride salt as a pale yellow solid.[1] A yield of 96% has been reported for this reaction.[1]

Synthesis of Olanzapine from 4-Amino-2-methyl-10H-thieno[2,3-b][1][2]benzodiazepine

The final step involves the introduction of the N-methylpiperazine moiety.

  • Reactants: 4-Amino-2-methyl-10H-thieno[2,3-b][1][2]benzodiazepine hydrochloride and N-methylpiperazine.

  • Procedure: A mixture of 4-amino-2-methyl-10H-thieno[2,3-b][1][2]benzodiazepine hydrochloride (5.0 g, 0.0188 mol), 1-methylpiperazine (13.0 mL, 0.11 mol), and anhydrous dimethyl sulfoxide (30.0 mL) is stirred at 112-115°C for 16 hours under a continuous flow of nitrogen.[3]

  • Work-up: The reaction progress is monitored by HPLC. Upon completion, the reaction mixture is worked up to isolate the crude Olanzapine, which can then be purified by crystallization.

Olanzapine's Mechanism of Action: Signaling Pathways

Olanzapine's therapeutic effects are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. The following diagrams illustrate the key signaling pathways modulated by Olanzapine.

Dopamine D2 Receptor Signaling Pathway

Olanzapine acts as an antagonist at the D2 receptor, which is a G-protein coupled receptor (GPCR) that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This pathway is crucial in the mesolimbic pathway, where its modulation is thought to alleviate the positive symptoms of schizophrenia.[5] Olanzapine's antagonism also influences the Akt/GSK-3β signaling pathway.[6]

D2_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Olanzapine Olanzapine Olanzapine->D2R Antagonist AC Adenylyl Cyclase D2R->AC Inhibits Akt Akt D2R->Akt Inhibits cAMP cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., reduced neuronal excitability) PKA->Cellular_Response GSK3b GSK-3β Akt->GSK3b Inhibits GSK3b->Cellular_Response

Caption: Olanzapine's antagonism of the D2 receptor.

Serotonin 5-HT2A Receptor Signaling Pathway

Olanzapine's antagonism of the 5-HT2A receptor is another key component of its mechanism of action. This receptor is coupled to Gq/11 proteins, which activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and subsequent activation of protein kinase C (PKC).[7] Chronic Olanzapine treatment has been shown to activate the JAK/STAT signaling pathway, which can lead to desensitization of the 5-HT2A receptor signaling.[1][7]

HT2A_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Olanzapine Olanzapine Olanzapine->HT2AR Antagonist Gq11 Gq/11 HT2AR->Gq11 Activates JAK JAK HT2AR->JAK Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 IP3 IP3 PIP2->IP3 Cleaves to DAG DAG PIP2->DAG Cleaves to PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response STAT STAT JAK->STAT Phosphorylates & Activates STAT->Cellular_Response Gene Expression

Caption: Olanzapine's antagonism of the 5-HT2A receptor.

References

A Technical Guide to 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (CAS: 138564-59-7)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review for Researchers and Drug Development Professionals

Abstract

5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, identified by CAS number 138564-59-7, is an organic compound of significant interest in both pharmaceutical synthesis and materials science. Primarily, it serves as a crucial chemical intermediate in the manufacturing of the atypical antipsychotic drug, Olanzapine.[1][2][3] Beyond its pharmaceutical role, the compound is famously known by the acronym "ROY" (for its red, orange, and yellow crystalline forms) and is a model system for the study of polymorphism.[1][2] Its remarkable ability to crystallize into at least thirteen distinct, well-characterized polymorphic forms makes it an invaluable tool for investigating crystal growth, nucleation, and the influence of molecular conformation on solid-state properties.[2][4] This document provides a comprehensive technical overview of its synthesis, physicochemical properties, chemical reactivity, and applications, tailored for professionals in research and drug development.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. It is important to note that physical properties such as melting point can vary between different polymorphic forms.

PropertyValueSource(s)
IUPAC Name This compound[2]
Common Name ROY[1][2]
Synonyms Olanzapine Impurity A; Olanzapine Related Compound A[5][6]
CAS Number 138564-59-7[1][2]
Molecular Formula C₁₂H₉N₃O₂S[1][7]
Molecular Weight 259.29 g/mol [1][7][8]
Appearance Light yellow to amber to dark green crystalline powder[9][]
Melting Point 99 - 115 °C (Varies with polymorph)[2][9][11][12]
Boiling Point 425.4 ± 45.0 °C (Predicted)[11]
Density 1.39 ± 0.1 g/cm³ (Predicted)[11]
Solubility Slightly soluble in Chloroform and DMSO[][11]
pKa -3.24 ± 0.50 (Predicted)[11]

Synthesis and Chemical Reactivity

The synthesis of ROY was first detailed in patents from Eli Lilly & Co. and involves a two-step process.[2] The molecule's reactivity is primarily dictated by its functional groups, including the nitro, amino, and cyano moieties.

Synthesis Pathway

The manufacturing of ROY is typically achieved through a well-established synthetic route. The process begins with a Gewald reaction to form the thiophene ring, followed by a nucleophilic aromatic substitution to introduce the nitrophenyl group.

G cluster_0 Step 1: Gewald Reaction reactant reactant intermediate intermediate product product reaction reaction Propionaldehyde Propionaldehyde reaction1 Gewald Reaction Sulfur Sulfur Malononitrile Malononitrile Thiophene_Intermediate 2-Amino-5-methyl- thiophene-3-carbonitrile reaction2 Nucleophilic Aromatic Substitution (in THF) Thiophene_Intermediate->reaction2 Nitrobenzene 2-Fluoro-nitrobenzene Nitrobenzene->reaction2 ROY 5-Methyl-2-[(2-nitrophenyl)amino]- 3-thiophenecarbonitrile (ROY) reaction1->Thiophene_Intermediate reaction2->ROY

Caption: General synthesis workflow for ROY.

Key Chemical Reactions

The functional groups on the ROY molecule allow for several types of chemical transformations, which are relevant for both further synthesis and potential derivatization.

  • Reduction: The nitro group can be reduced to an amino group, a critical step in the subsequent cyclization to form the core of Olanzapine.[7]

  • Nucleophilic Substitution: The thiophene and nitrile groups can be sites for nucleophilic attack, leading to various substitution products.[7]

  • Metalation: Recent studies have shown that the amino proton can be removed (deprotonation) to form an anion, which can then be complexed with metal ions like Co(II) and Ni(II).[13] This opens avenues for creating novel organometallic structures.[7][13]

The Phenomenon of Polymorphism

ROY is renowned in materials science for its extensive polymorphism.[2] This behavior stems from the low rotational energy barrier between the thiophene and nitrophenyl rings, allowing the molecule to adopt various conformations in the solid state.[1] These different packing arrangements and conformations result in crystals with distinct colors and physicochemical properties.[1][14]

G concept concept conformation conformation polymorph polymorph Molecule ROY Molecule (Low Rotational Barrier) Planar Planar Conformation (Extended π-conjugation) Molecule->Planar adopts Twisted Twisted Conformation (Disrupted π-conjugation) Molecule->Twisted adopts Red Red Polymorphs Planar->Red leads to YellowOrange Yellow/Orange Polymorphs Twisted->YellowOrange leads to G start start process process method method analysis analysis end end A Start: Purified ROY Sample B Solvent & Supersaturation Studies A->B C1 Cooling Crystallization B->C1 C2 Evaporation B->C2 C3 Melt/Directional Crystallization B->C3 C4 Structured Ternary Fluids (STFs) B->C4 D Isolate Solid Forms C1->D C2->D C3->D C4->D E Characterize Polymorphs (DSC, XRD, Spectroscopy) D->E F Identify & Catalog Unique Forms E->F G intermediate intermediate process process api api target target ROY ROY (Precursor) Synthesis Reduction & Cyclization ROY->Synthesis Olanzapine Olanzapine (Active Drug) Synthesis->Olanzapine Effect Therapeutic Effect (Neurotransmitter Receptor Interaction) Olanzapine->Effect

References

The Diverse Biological Activities of 2-Amino-3-Cyanothiophene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-3-cyanothiophene scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its versatile synthetic accessibility and the diverse array of biological activities exhibited by its derivatives make it a cornerstone for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the significant biological activities of 2-amino-3-cyanothiophene derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory properties. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Anticancer Activity

Derivatives of 2-amino-3-cyanothiophene have demonstrated potent and selective anticancer activities across a range of cancer cell lines. A notable mechanism of action for some of these compounds is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is constitutively activated in many human cancers and plays a crucial role in tumor cell proliferation, survival, and metastasis.[1][2][3]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activities of representative 2-amino-3-cyanothiophene derivatives against various cancer cell lines.

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
6f Osteosarcoma (U2OS)Antiproliferative0.87[1]
6f Osteosarcoma (HOS)Antiproliferative1.24[1]
6CN14 Cervical Adenocarcinoma (HeLa)AntiproliferativeNot Specified[4]
7CN09 Pancreatic Adenocarcinoma (PANC-1)AntiproliferativeNot Specified[4]
TJ191 T-cell leukemia/lymphomaAntiproliferativeNanomolar range[5]
Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.[4][6][7]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 2-amino-3-cyanothiophene derivatives dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-amino-3-cyanothiophene derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from the wells and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathway: STAT3 Inhibition

The STAT3 signaling pathway is a key target for many anticancer 2-amino-3-cyanothiophene derivatives.[1][2][3] The following diagram illustrates the canonical STAT3 signaling pathway and the point of inhibition by these compounds.

STAT3_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer STAT3 Dimer STAT3_active->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Target Gene Transcription (e.g., Bcl-2, Cyclin D1, VEGF) Nucleus->Gene Initiates Inhibitor 2-Amino-3-cyanothiophene Derivative Inhibitor->STAT3_inactive Inhibits Phosphorylation

Caption: Inhibition of the STAT3 signaling pathway.

Antimicrobial Activity

2-Amino-3-cyanothiophene derivatives have also been investigated for their potential as antimicrobial agents, demonstrating activity against a range of bacteria and fungi.[8]

Quantitative Antimicrobial Data

The following table presents the minimum inhibitory concentration (MIC) values for some 2-amino-3-cyanothiophene derivatives against various microorganisms.

Compound IDMicroorganismMIC (µg/mL)Reference
Various Derivatives Escherichia coliNot Specified
Various Derivatives Staphylococcus aureusNot Specified
Various Derivatives Bacillus subtilisNot Specified
Various Derivatives Pseudomonas aeruginosaNot Specified[9]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[9][10]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 2-amino-3-cyanothiophene derivatives dissolved in a suitable solvent

  • Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Positive control (a known antimicrobial agent)

  • Negative control (broth medium with inoculum and solvent)

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the 96-well plate. The final volume in each well is typically 100 µL.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture. The final concentration in each well should be approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

  • Controls: Include a positive control well with a known antimicrobial agent and a negative control well containing only the broth, inoculum, and the solvent used for the compounds. A sterility control well with only broth should also be included.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This is determined by visual inspection of the wells for turbidity.

Anti-inflammatory Activity

Certain 2-amino-3-cyanothiophene derivatives have shown promising anti-inflammatory effects, often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[11][12][13]

Quantitative Anti-inflammatory Data

The following table summarizes the in vivo anti-inflammatory activity of some derivatives.

Compound IDAnimal ModelAssay% Inhibition of EdemaReference
Compound 1c RatCarrageenan-induced paw edemaMaximum inhibitory activity[12]
Compound 15 RatCarrageenan-induced paw edema58.46% (at 50 mg/kg)[13]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.[12][13][14][15][16]

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan solution (1% w/v in saline)

  • 2-amino-3-cyanothiophene derivatives suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac sodium)

  • Pletysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (n=6-8 per group): a control group (vehicle), a standard drug group, and test groups receiving different doses of the 2-amino-3-cyanothiophene derivatives. Administer the test compounds and the standard drug orally or intraperitoneally.

  • Induction of Inflammation: One hour after the administration of the drugs, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at time 0 (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathway: Inhibition of COX and LOX Enzymes

The anti-inflammatory action of many 2-amino-3-cyanothiophene derivatives involves the inhibition of COX and LOX enzymes, which are crucial for the synthesis of prostaglandins and leukotrienes, respectively.[17][18][19]

Inflammation_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimulus AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation Inhibitor 2-Amino-3-cyanothiophene Derivative Inhibitor->COX Inhibits Inhibitor->LOX Inhibits

Caption: Inhibition of the arachidonic acid inflammatory cascade.

Kinase Inhibitory Activity

The 2-amino-3-cyanothiophene scaffold has also been utilized to develop potent kinase inhibitors, targeting enzymes like BCR-ABL kinase, which is implicated in chronic myeloid leukemia (CML).[20]

Quantitative Kinase Inhibitory Data

The table below shows the inhibitory activity of a 2-acylaminothiophene-3-carboxamide derivative against BCR-ABL kinase.

Compound ScaffoldKinase TargetAssay TypeIC50 (µM)Reference
2-acylaminothiophene-3-carboxamideBCR-ABL (Wild-Type)Kinase Inhibitionlow micromolar[20]
2-acylaminothiophene-3-carboxamideBCR-ABL (T315I mutant)Kinase Inhibitionlow micromolar[20]
Experimental Protocol: General Kinase Inhibition Assay

Various assay formats can be used to determine the inhibitory potential of compounds against a specific kinase.[21][22][23][24] A common method is a fluorescence-based assay.

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate for the kinase

  • ATP

  • Assay buffer

  • 2-amino-3-cyanothiophene derivatives

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Setup: In a microplate, add the kinase, the peptide substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final reaction volume is typically small (e.g., 10-25 µL).

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of product (phosphorylated substrate) or the remaining ATP. For example, in the ADP-Glo™ assay, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP generated by the kinase reaction into ATP, which is then used to generate a luminescent signal.

  • Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: The kinase activity is inversely proportional to the luminescent signal. The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.

Experimental Workflow: Kinase Inhibitor Screening

The following diagram outlines a typical workflow for screening and characterizing kinase inhibitors.

Kinase_Inhibitor_Workflow Start Start: Compound Library HTS High-Throughput Screening (Biochemical Assay) Start->HTS Hits Initial Hits HTS->Hits Dose_Response Dose-Response & IC50 Determination Hits->Dose_Response Selectivity Kinase Selectivity Profiling Dose_Response->Selectivity Cell_Based Cell-Based Assays (e.g., Target Engagement, Viability) Selectivity->Cell_Based Lead_Opt Lead Optimization (SAR Studies) Cell_Based->Lead_Opt In_Vivo In Vivo Efficacy Studies Lead_Opt->In_Vivo End Preclinical Candidate In_Vivo->End

Caption: A typical workflow for kinase inhibitor discovery.

Conclusion

The 2-amino-3-cyanothiophene scaffold continues to be a highly fruitful starting point for the discovery of new drugs with a wide range of therapeutic applications. The derivatives discussed in this guide highlight the potential of this chemical class to yield potent and selective inhibitors for various biological targets. The provided experimental protocols and pathway diagrams are intended to equip researchers and drug development professionals with the foundational knowledge to further explore and exploit the therapeutic potential of these versatile compounds.

References

A Comprehensive Technical Review of 2-(Arylamino)thiophene Compounds: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(arylamino)thiophene scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth review of the synthesis, quantitative biological data, and mechanisms of action of this versatile class of compounds, highlighting their potential in drug discovery and development.

Synthesis of 2-(Arylamino)thiophene Derivatives

The most prevalent and versatile method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction . This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.

A general workflow for the Gewald synthesis is depicted below:

Gewald Synthesis Workflow Ketone α-Methylene Ketone/ Aldehyde Reaction_Mixture Reaction Mixture Ketone->Reaction_Mixture Nitrile Active Methylene Nitrile Nitrile->Reaction_Mixture Sulfur Elemental Sulfur Sulfur->Reaction_Mixture Base Base Catalyst (e.g., Morpholine) Base->Reaction_Mixture Solvent Solvent (e.g., Ethanol) Solvent->Reaction_Mixture Reflux Heating/ Reflux Reaction_Mixture->Reflux Precipitation Precipitation/ Workup Reflux->Precipitation Product 2-Aminothiophene Derivative Precipitation->Product

General workflow for the Gewald synthesis of 2-aminothiophene derivatives.
Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol provides a representative example of the Gewald reaction.

Materials:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine (or another suitable base like diethylamine)

  • Ethanol

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexanone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

  • To this stirred solution, add a catalytic amount of morpholine (0.1-0.2 equivalents) dropwise.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into ice-cold water with stirring to precipitate the product.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and air dry.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Biological Activities of 2-(Arylamino)thiophene Compounds

2-(Arylamino)thiophene derivatives have been extensively investigated for a wide array of pharmacological activities. The following sections summarize the key findings, including quantitative data where available.

Anticancer Activity

This class of compounds has demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key kinases involved in tumor progression and the induction of apoptosis.

Table 1: Anticancer Activity of Selected 2-(Arylamino)thiophene Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
3b HepG2 (Liver)MTT Assay3.105[1]
PC-3 (Prostate)MTT Assay2.15[1]
4c HepG2 (Liver)MTT Assay3.023[1]
PC-3 (Prostate)MTT Assay3.12[1]
21a H1299 (Lung)Cytotoxicity0.0125[2]
Compound 5 MCF-7 (Breast)Antiproliferative> Doxorubicin[3]
HepG-2 (Liver)Antiproliferative> Doxorubicin[3]
Compound 8 MCF-7 (Breast)Antiproliferative> Doxorubicin[3]
Thio-2 CRPC cellsAntiproliferative-[4]
6CN14 HeLa (Cervical)MTT Assay> Doxorubicin[5]
PANC-1 (Pancreatic)MTT Assay> Doxorubicin[5]
7CN09 HeLa (Cervical)MTT Assay> Doxorubicin[5]
PANC-1 (Pancreatic)MTT Assay> Doxorubicin[5]

Mechanism of Action: Kinase Inhibition

A primary mechanism of the anticancer activity of these compounds is the inhibition of protein kinases that are crucial for cancer cell signaling, proliferation, and survival. Notably, derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

Kinase_Inhibition_Pathway cluster_receptor Cell Membrane cluster_compound Inhibitor cluster_downstream Intracellular Signaling VEGFR2 VEGFR-2 PI3K_AKT PI3K/Akt Pathway VEGFR2->PI3K_AKT RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway VEGFR2->RAS_RAF_MEK_ERK EGFR EGFR EGFR->PI3K_AKT EGFR->RAS_RAF_MEK_ERK Thiophene_Derivative 2-(Arylamino)thiophene Derivative Thiophene_Derivative->VEGFR2 inhibition Thiophene_Derivative->EGFR inhibition Apoptosis Apoptosis Thiophene_Derivative->Apoptosis induction Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_RAF_MEK_ERK->Proliferation

Inhibition of VEGFR-2 and EGFR signaling pathways by 2-(arylamino)thiophene derivatives.

Table 2: Kinase Inhibitory Activity of Selected 2-(Arylamino)thiophene Derivatives

Compound IDTarget KinaseAssay TypeIC50Reference
4c VEGFR-2Kinase Assay0.075 µM[1]
3b VEGFR-2Kinase Assay0.126 µM[1]
21a EGFRKinase Assay0.47 nM[2]
HER2Kinase Assay0.14 nM[2]
Compound 5 FLT3Kinase Assay32.435 µM[3]
14d VEGFR-2Kinase Assay191.1 nM[6]
Experimental Protocol: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound against a cancer cell line.

Materials:

  • Cancer cell lines (e.g., HepG2, PC-3, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds (2-(arylamino)thiophene derivatives)

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds and the positive control in the complete medium.

  • After 24 hours, replace the medium in the wells with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate the plates for an additional 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity

2-(Arylamino)thiophene derivatives have shown promising activity against a range of bacterial and fungal pathogens. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC).

Table 3: Antimicrobial Activity of Selected 2-(Arylamino)thiophene Derivatives

Compound IDMicrobial StrainMIC (µg/mL)Reference
Thiophene derivative 4 A. baumannii (Col-R)16 (MIC50)[7]
E. coli (Col-R)8 (MIC50)[7]
Thiophene derivative 5 A. baumannii (Col-R)16 (MIC50)[7]
E. coli (Col-R)32 (MIC50)[7]
Thiophene derivative 8 A. baumannii (Col-R)32 (MIC50)[7]
E. coli (Col-R)32 (MIC50)[7]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes a standardized method for assessing the antimicrobial activity of compounds.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 96-well microtiter plates

  • Test compounds

  • Standard antibiotic (positive control)

  • Solvent for compounds (e.g., DMSO)

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Prepare serial two-fold dilutions of the test compounds in the broth directly in the 96-well plates.

  • Add the bacterial inoculum to each well. Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and solvent).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity

Several 2-(arylamino)thiophene derivatives have been reported to possess anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.

Table 4: Anti-inflammatory Activity of Selected 2-(Arylamino)thiophene Derivatives

Compound IDTarget/AssayActivity/IC50Reference
Compound 5b COX-2IC50 = 5.45 µM[8]
5-LOXIC50 = 4.33 µM[8]
Compound 1 Leukocyte migrationIC50 = 121.47 µM[9]
Compound 5 Leukocyte migrationIC50 = 422 µM[10]

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

The anti-inflammatory effects of these compounds are often attributed to the inhibition of key enzymes in the inflammatory cascade, such as COX-1 and COX-2, which are responsible for the production of prostaglandins.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_compound Inhibitor cluster_pathway Arachidonic Acid Cascade Stimulus Cellular Stress/ Injury Arachidonic_Acid Arachidonic Acid Stimulus->Arachidonic_Acid Thiophene_Derivative 2-(Arylamino)thiophene Derivative COX1 COX-1 Thiophene_Derivative->COX1 inhibition COX2 COX-2 Thiophene_Derivative->COX2 inhibition Arachidonic_Acid->COX1 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation

Inhibition of the COX pathway by 2-(arylamino)thiophene derivatives.
Antiviral Activity

Certain 2-(arylamino)thiophene derivatives have exhibited antiviral activity, particularly against HIV-1.

Table 5: Antiviral Activity of a Selected 2-(Arylamino)thiophene Derivative

Compound IDVirusAssay TypeEC50 (µg/mL)CC50 (µg/mL)Reference
7e HIV-1Antiviral Assay3.8>100[1]
GABA Receptor Modulation

Some 2-(acylamino)thiophene derivatives have been identified as positive allosteric modulators of the GABAB receptor, suggesting their potential for treating neurological disorders.[11][12] These compounds were found to potentiate GABA-induced GTPγS stimulation.[11][12]

Mechanism of Action: GABA Receptor Modulation

These compounds bind to an allosteric site on the GABAB receptor, enhancing the effect of the endogenous ligand, GABA. This leads to an increased inhibitory signal in the central nervous system.

GABA_Receptor_Modulation cluster_receptor Postsynaptic Membrane cluster_ligands Ligands cluster_response Cellular Response GABAB_Receptor GABAB Receptor G_Protein G-protein Activation GABAB_Receptor->G_Protein activates GABA GABA GABA->GABAB_Receptor binds Thiophene_Derivative 2-(Acylamino)thiophene Derivative (Positive Allosteric Modulator) Thiophene_Derivative->GABAB_Receptor binds (allosteric site) Ion_Channel K+ Channel Opening/ Ca2+ Channel Inhibition G_Protein->Ion_Channel modulates Hyperpolarization Hyperpolarization Ion_Channel->Hyperpolarization Inhibitory_Signal Increased Inhibitory Neurotransmission Hyperpolarization->Inhibitory_Signal

Positive allosteric modulation of the GABAB receptor by 2-(acylamino)thiophene derivatives.

Conclusion

The 2-(arylamino)thiophene scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The straightforward and efficient synthesis, coupled with the diverse and potent biological activities, makes these compounds attractive candidates for further investigation in various disease areas. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field, facilitating the design and evaluation of novel 2-(arylamino)thiophene derivatives with enhanced efficacy and selectivity. Future research should focus on elucidating the detailed structure-activity relationships for different biological targets and optimizing the pharmacokinetic properties of lead compounds to advance them into clinical development.

References

The Role of ROY as an Impurity in Olanzapine (Impurity A): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significance of 5-methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile, famously known for its polymorphic forms as ROY, when present as an impurity in the atypical antipsychotic drug, Olanzapine. Designated as Olanzapine Impurity A or Olanzapine Related Compound A in major pharmacopoeias, ROY is a critical process-related impurity that originates from the synthesis of the active pharmaceutical ingredient (API).[1][2][3] Its control is paramount to ensure the quality, safety, and efficacy of the final drug product.

Introduction to Olanzapine and Impurity A (ROY)

Olanzapine is a thienobenzodiazepine derivative that is widely prescribed for the treatment of schizophrenia and bipolar disorder.[4] Its therapeutic effect is attributed to its antagonist activity at dopamine and serotonin receptors. The synthesis of Olanzapine is a multi-step process, and one of the key starting materials is 5-methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile (ROY).

Due to incomplete reaction or inadequate purification, ROY can be carried over into the final Olanzapine drug substance, where it is classified as a process-related impurity. The presence of impurities in a pharmaceutical product can potentially impact its stability, bioavailability, and safety. Therefore, stringent control of impurities is a critical aspect of drug manufacturing and is mandated by regulatory authorities worldwide.

Physicochemical Properties and Regulatory Limits of Impurity A (ROY)

The physicochemical properties of Olanzapine and Impurity A (ROY) are summarized in the table below. Understanding these properties is essential for developing analytical methods for their separation and quantification.

PropertyOlanzapineImpurity A (ROY)
Chemical Name 2-Methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][5][6]benzodiazepine5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile
Molecular Formula C₁₇H₂₀N₄SC₁₂H₉N₃O₂S
Molecular Weight 312.43 g/mol 259.28 g/mol
CAS Number 132539-06-1138564-59-7
Appearance Yellow crystalline solidRed, orange, or yellow crystalline solid
Regulatory Acceptance Criteria

The limits for impurities in pharmaceutical substances are established by regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). These limits are based on toxicological data and the maximum daily dose of the drug. For Olanzapine, the acceptance criteria for Impurity A (designated as Olanzapine Related Compound A in the USP) are specified in the official monographs.

Impurity NamePharmacopoeiaAcceptance Criterion
Olanzapine Related Compound A (ROY)USPNot More Than 0.1%

Potential Impact of Impurity A (ROY) on Drug Quality

While specific studies on the pharmacological effects of ROY as an impurity in the final drug product are not extensively published, the presence of any impurity, particularly a precursor, is a concern for several reasons:

  • Potential Toxicity: Although comprehensive toxicological data for ROY in the context of a drug impurity is limited, general safety data indicates that the compound is harmful if swallowed, inhaled, or in contact with skin. It is also classified as very toxic to aquatic life.[7][8] The nitroaromatic structure of ROY suggests a potential for toxicity that necessitates its strict control.[7]

  • Impact on Stability: The presence of impurities can potentially affect the stability of the API by catalyzing degradation reactions. While no specific studies were found detailing the impact of ROY on Olanzapine's stability, it is a general principle of pharmaceutical science that impurities can compromise the shelf-life of a drug product.

  • Alteration of Physical Properties: ROY is known for its extensive polymorphism.[1] While unlikely to be present in high enough concentrations to independently crystallize, its presence could potentially influence the crystallization behavior and solid-state properties of Olanzapine.

Experimental Protocols for the Determination of Impurity A (ROY)

The quantification of Impurity A in Olanzapine is typically performed using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method. The following is a representative HPLC method based on the United States Pharmacopeia (USP) monograph for Olanzapine.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the separation and quantification of Olanzapine and its related compounds, including Impurity A.

Chromatographic Conditions:

ParameterSpecification
Column 4.6-mm × 25-cm; 5-µm packing L7 (C18)
Mobile Phase Gradient of Solution A and Solution B (see table below)
Flow Rate 1.5 mL/min
Detector UV 220 nm
Column Temp. 35°C
Injection Vol. 20 µL

Mobile Phase Gradient:

Time (min)Solution A (%)Solution B (%)
01000
101000
200100
250100
271000
351000

Solution Preparation:

  • Buffer: Dissolve 13 g of sodium dodecyl sulfate in 1500 mL of water. Add 5 mL of phosphoric acid, and adjust with a sodium hydroxide solution to a pH of 2.5.

  • Solution A: Acetonitrile and Buffer (48:52)

  • Solution B: Acetonitrile and Buffer (70:30)

  • Diluent: Acetonitrile and an Edetate disodium solution (37 mg/L in Buffer) (40:60)

System Suitability:

  • System Suitability Solution: 20 µg/mL of USP Olanzapine RS and 2 µg/mL each of USP Olanzapine Related Compound A RS and USP Olanzapine Related Compound B RS in Diluent.

  • Resolution: NLT 3.0 between the olanzapine related compound A peak and the olanzapine peak.

  • Tailing Factor: NMT 1.5 for the olanzapine peak.

  • Relative Standard Deviation: NMT 2.0% for replicate injections of the Standard solution.

Sample Preparation:

  • Standard Solution: 0.1 mg/mL of USP Olanzapine RS in Diluent.

  • Sample Solution: 0.4 mg/mL of Olanzapine in Diluent.

Calculation:

The percentage of each impurity is calculated using the following formula:

Result = (rU / rS) × (CS / CU) × (1 / F) × 100

Where:

  • rU = peak response of each impurity from the Sample solution

  • rS = peak response of Olanzapine from the Standard solution

  • CS = concentration of USP Olanzapine RS in the Standard solution (mg/mL)

  • CU = concentration of Olanzapine in the Sample solution (mg/mL)

  • F = relative response factor for each impurity (for Olanzapine Related Compound A, F = 1.0)

Visualizations

Olanzapine Synthesis Pathway

The following diagram illustrates a common synthetic route for Olanzapine, highlighting the role of ROY (Impurity A) as a key precursor.

G cluster_synthesis Olanzapine Synthesis A 2-Amino-5-methylthiophene-3-carbonitrile C ROY (5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile) Impurity A A->C + B B 1-Fluoro-2-nitrobenzene D Intermediate Amine C->D Reduction F Olanzapine D->F + E (Cyclization) E N-Methylpiperazine

Caption: Synthetic pathway of Olanzapine showing ROY as a precursor.

Analytical Workflow for Impurity A (ROY) Determination

The workflow below outlines the key steps in the analysis of Impurity A in an Olanzapine drug substance sample.

G cluster_workflow Analytical Workflow for Impurity A prep Sample and Standard Preparation hplc HPLC Analysis (as per USP method) prep->hplc data Data Acquisition and Processing hplc->data calc Calculation of Impurity Percentage data->calc report Reporting and Compliance Check calc->report

Caption: Workflow for the determination of Impurity A in Olanzapine.

Conclusion

The control of ROY (Impurity A) in Olanzapine is a critical quality attribute that is essential for ensuring the safety and consistency of the final drug product. As a process-related impurity originating from the synthesis of the API, its levels are strictly controlled by pharmacopoeial monographs. The potential for unreacted starting materials to introduce toxicological risks necessitates the use of robust and validated analytical methods to ensure compliance with the established limits. This technical guide provides a comprehensive overview of the role of ROY as an impurity in Olanzapine, including its origin, regulatory limits, and a detailed analytical protocol for its quantification. This information is vital for researchers, scientists, and drug development professionals involved in the manufacturing and quality control of Olanzapine.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, a key intermediate in the production of the atypical antipsychotic medication olanzapine.[1][2][3] This compound, often referred to as "ROY" (for its red, orange, and yellow polymorphs), is also a subject of intensive study in the field of crystal engineering due to its remarkable polymorphism.[3]

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for this compound is presented in Table 1. This data is essential for the characterization and quality control of the synthesized compound.

Property Value Reference
Molecular Formula C₁₂H₉N₃O₂S[2][4]
Molecular Weight 259.29 g/mol [1][4]
Appearance Red to dark solid[2]
Melting Point 99-107 °C[2][3]
CAS Number 138564-59-7[1][4]
¹H NMR (CDCl₃) δ 9.61 (s, 1H, NH), 8.24 (dd, 1H, Ar-H), 7.50 (ddd, 1H, Ar-H), 7.18 (dd, 1H, Ar-H), 6.95 (ddd, 1H, Ar-H), 6.78 (q, 1H, thiophene-H), 2.47 (d, 3H, CH₃)[2]
Mass Spectrometry (ESI-MS) m/z 258 [M-H]⁻[1][2]
TLC Rf Value 0.62 (25% ethyl acetate/hexane)[2]

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process. The first step is the formation of the thiophene ring via a Gewald reaction, followed by a nucleophilic aromatic substitution reaction.[3]

Step 1: Synthesis of 2-Amino-5-methyl-3-thiophenecarbonitrile

The initial step involves the Gewald reaction of propionaldehyde, malononitrile, and elemental sulfur in the presence of a basic catalyst to form the thiophene ring system.[3]

Step 2: Synthesis of this compound

The amino group of the synthesized thiophene derivative is then reacted with 2-fluoro-nitrobenzene to yield the final product.[3] A detailed protocol for this step is provided below.

Materials and Reagents:

Reagent Molecular Weight ( g/mol ) Amount Moles
2-Amino-5-methyl-3-thiophenecarbonitrile138.1933.1 g240 mmol
1-Fluoro-2-nitrobenzene141.1134.5 g244 mmol
Sodium Hydride (60% dispersion in oil)24.0013.5 g336 mmol
Anhydrous Tetrahydrofuran (THF)-260 mL-
Saturated Ammonium Chloride Solution-As needed-
Crushed Ice-As needed-
Ethyl Acetate-For chromatography-
Hexane-For chromatography-
Silica Gel-For chromatography-

Reaction Conditions:

Parameter Condition
Temperature 0 °C to Room Temperature
Atmosphere Nitrogen
Reaction Time 18 hours
Yield ~77%

Procedure:

  • To a vigorously stirred suspension of sodium hydride (13.5 g, 336 mmol, 60% dispersion in oil) in anhydrous THF (100 mL) under a nitrogen atmosphere and cooled in an ice bath, a solution of 1-fluoro-2-nitrobenzene (34.5 g, 244 mmol) and 2-amino-5-methyl-3-thiophenecarbonitrile (33.1 g, 240 mmol) in anhydrous THF (160 mL) is added dropwise.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 10 hours.

  • An additional portion of sodium hydride (1.53 g, 72 mmol, assuming 95% purity) is then carefully added to the reaction mixture, and stirring is continued for another 8 hours at room temperature.[2]

  • Upon completion of the reaction, the mixture is carefully poured into crushed ice.

  • The pH of the resulting mixture is adjusted to 8 using a saturated solution of ammonium chloride.

  • The precipitate is collected by filtration and dried to obtain the crude product.

  • The crude product is purified by silica gel column chromatography using a 10% ethyl acetate in hexane eluent to afford the pure this compound as a dark solid (47.9 g, 77% yield).[2]

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Reactants: 2-Amino-5-methyl-3-thiophenecarbonitrile 1-Fluoro-2-nitrobenzene Sodium Hydride B Reaction in Anhydrous THF 0°C to Room Temperature 18 hours under N₂ A->B Mixing C Quenching with Crushed Ice B->C D pH Adjustment to 8 (Saturated NH₄Cl) C->D E Filtration and Drying D->E F Silica Gel Column Chromatography (10% Ethyl Acetate/Hexane) E->F G Pure Product: 5-Methyl-2-[(2-nitrophenyl)amino] -3-thiophenecarbonitrile F->G

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of Synthesis

The synthesis of the target compound follows a logical two-step chemical transformation, as depicted below.

Synthesis_Scheme cluster_step1 Step 1: Gewald Reaction cluster_step2 Step 2: Nucleophilic Aromatic Substitution Reactants1 Propionaldehyde + Malononitrile + Sulfur Intermediate 2-Amino-5-methyl-3-thiophenecarbonitrile Reactants1->Intermediate Base Catalyst Product 5-Methyl-2-[(2-nitrophenyl)amino] -3-thiophenecarbonitrile Intermediate->Product Sodium Hydride, THF Reactants2 2-Fluoro-nitrobenzene Reactants2->Product

Caption: Two-step reaction scheme for the synthesis of the target compound.

References

Application Notes and Protocols for the Synthesis of 2-Amino-5-methylthiophene-3-carbonitrile via Gewald Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Gewald reaction is a versatile and widely utilized multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.[1][2][3][4] This reaction typically involves the condensation of a carbonyl compound with an active methylene nitrile in the presence of elemental sulfur and a basic catalyst.[2] 2-Aminothiophene derivatives are significant structural motifs in medicinal chemistry and materials science, serving as key intermediates in the synthesis of various biologically active compounds, including pharmaceuticals like the antipsychotic olanzapine, and in the development of novel dyes.[5][6] This document provides a detailed protocol for the synthesis of 2-amino-5-methylthiophene-3-carbonitrile, a valuable building block in organic synthesis.[5]

Reaction Principle

The synthesis of 2-amino-5-methylthiophene-3-carbonitrile proceeds via the Gewald reaction, which involves a one-pot condensation of propionaldehyde, malononitrile, and elemental sulfur.[5] The reaction mechanism is initiated by a Knoevenagel condensation between the aldehyde and the active methylene nitrile, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the final 2-aminothiophene product.[2][7]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 2-amino-5-methylthiophene-3-carbonitrile and a related derivative prepared via a solvent-free ball-milling approach.

ParameterValueReference CompoundValue
Reactants (Ethyl 2-amino-5-methylthiophene-3-carboxylate)
Carbonyl CompoundPropionaldehydeEthyl acetoacetate0.02 mol
Active Methylene NitrileMalononitrileMalononitrile0.02 mol
Sulfur SourceElemental SulfurElemental Sulfur0.02 mol
Reaction Conditions
MethodConventional Heating / Ball-MillingBall-Milling
CatalystBase (e.g., triethylamine, morpholine)Catalyst-free
SolventEthanol or Methanol / Solvent-freeSolvent-free
TemperatureRoom Temperature to RefluxAmbient
Reaction Time0.5 - 24 hours30 minutes
Product Information
Product Name2-Amino-5-methylthiophene-3-carbonitrileEthyl 2-amino-5-methylthiophene-3-carboxylate
AppearancePale yellow to beige solidNot specified
Melting Point100°C150-151°C
YieldHigh (typically >75%)97%

Note: Data for 2-amino-5-methylthiophene-3-carbonitrile is based on typical Gewald reaction conditions, while specific quantitative data for the reference compound is from a documented ball-milling procedure.[5][8]

Experimental Protocol

This protocol describes a general procedure for the synthesis of 2-amino-5-methylthiophene-3-carbonitrile using a conventional heating method.

Materials:

  • Propionaldehyde

  • Malononitrile

  • Elemental Sulfur (powdered)

  • Ethanol or Methanol

  • Triethylamine or Morpholine (catalyst)

  • Activated Charcoal

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Heating mantle or oil bath

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine propionaldehyde, malononitrile, and elemental sulfur in equimolar amounts in ethanol or methanol.

  • Addition of Catalyst: To the stirred suspension, add a catalytic amount of a suitable base, such as triethylamine or morpholine (typically 5-10 mol%).

  • Reaction: The reaction mixture is typically stirred at room temperature or heated to reflux (40-50°C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, the mixture is cooled to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol. If the product is colored, a small amount of activated charcoal can be added during recrystallization to decolorize the solution. The purified product is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Alternative Green Synthesis Protocol (Ball-Milling):

An environmentally friendly, solvent-free, and catalyst-free method for the synthesis of related 2-aminothiophenes has been reported and can be adapted for the target molecule.[8]

  • Charging the Mill: A mixture of the carbonyl compound (e.g., an equivalent ketone or aldehyde), malononitrile, and elemental sulfur are placed in a stainless steel vial of a planetary ball mill.

  • Milling: The vial is charged with stainless steel balls (a typical ball-to-reagent weight ratio is 5:1) and milled at a high rotation speed (e.g., 750 rpm) for a short period (e.g., 30 minutes).[8]

  • Isolation and Purification: After milling, the crude product is obtained directly from the vial and can be purified by recrystallization from a suitable solvent like ethyl acetate.[8]

Visualizations

Reaction Scheme:

Gewald_Reaction Gewald Reaction for 2-Amino-5-methylthiophene-3-carbonitrile Propionaldehyde Propionaldehyde Intermediate Knoevenagel Adduct Propionaldehyde->Intermediate + Malononitrile Malononitrile Malononitrile->Intermediate Sulfur Sulfur (S) Thiol_Intermediate Thiol Intermediate Sulfur->Thiol_Intermediate Base Base (e.g., Morpholine) Base->Intermediate catalyst Intermediate->Thiol_Intermediate + Sulfur Product 2-Amino-5-methyl- thiophene-3-carbonitrile Thiol_Intermediate->Product Cyclization & Tautomerization

Caption: A diagram illustrating the key steps of the Gewald reaction.

Experimental Workflow:

Experimental_Workflow Experimental Workflow for Gewald Synthesis A 1. Mix Reactants (Propionaldehyde, Malononitrile, Sulfur) in Solvent (e.g., Ethanol) B 2. Add Base Catalyst (e.g., Triethylamine) A->B C 3. Heat Reaction Mixture (e.g., Reflux) & Monitor by TLC B->C D 4. Cool to Room Temperature C->D E 5. Remove Solvent (Rotary Evaporation) D->E F 6. Recrystallize Crude Product (e.g., from Ethanol) E->F G 7. Filter and Dry Product F->G H Final Product: 2-Amino-5-methylthiophene-3-carbonitrile G->H

Caption: A flowchart of the experimental procedure for the synthesis.

References

Application Note and Protocol: Synthesis of N-(2-nitrophenyl)thiophen-2-amine via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a detailed experimental procedure for the synthesis of N-(2-nitrophenyl)thiophen-2-amine through the coupling of 2-aminothiophene and 2-fluoro-nitrobenzene. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The fluorine atom on the 2-fluoro-nitrobenzene ring, activated by the electron-withdrawing nitro group in the ortho position, is displaced by the nucleophilic amino group of 2-aminothiophene.[1][2][3][4] This protocol is designed to be a reliable method for obtaining the desired product in good yield.

Reaction Principle

The core of this procedure is the SNAr reaction. The electron-withdrawing nitro group on the 2-fluoro-nitrobenzene ring makes the aromatic ring electron-deficient and susceptible to nucleophilic attack.[1][2][3] 2-aminothiophene acts as the nucleophile, with the lone pair of electrons on the nitrogen atom attacking the carbon atom bonded to the fluorine. This forms a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] Subsequent elimination of the fluoride ion yields the final product, N-(2-nitrophenyl)thiophen-2-amine.

Experimental Protocol

This protocol is adapted from established procedures for similar nucleophilic aromatic substitutions.[5]

Materials:

  • 2-aminothiophene

  • 2-fluoro-nitrobenzene

  • Anhydrous potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminothiophene (1.0 equivalent), 2-fluoro-nitrobenzene (1.1 equivalents), and anhydrous potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.2-0.5 M with respect to 2-aminothiophene.

  • Reaction Conditions: Heat the reaction mixture to 120 °C and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 hexanes/ethyl acetate).[5] The starting materials should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine (2 x volume of the organic layer).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the pure N-(2-nitrophenyl)thiophen-2-amine.

Data Presentation

The following table summarizes the expected quantitative data for this experimental protocol. The yield is an estimate based on similar reported reactions and may vary depending on the specific reaction conditions and scale.

ParameterValue
Reactant 12-aminothiophene
Reactant 22-fluoro-nitrobenzene
BasePotassium Carbonate
SolventDMF
Temperature120 °C
Reaction Time12-24 hours
Expected Yield 70-85%
ProductN-(2-nitrophenyl)thiophen-2-amine
AppearanceYellow to orange solid
TLC RfDependent on eluent system

Visualizations

Experimental Workflow:

experimental_workflow reactants Reactants: 2-aminothiophene 2-fluoro-nitrobenzene K2CO3 reaction Reaction: 120 °C, 12-24h reactants->reaction solvent Solvent: Anhydrous DMF solvent->reaction workup Aqueous Work-up: Water, EtOAc Extraction, Brine Wash reaction->workup purification Purification: Silica Gel Column Chromatography workup->purification product Product: N-(2-nitrophenyl)thiophen-2-amine purification->product

Caption: Workflow for the synthesis of N-(2-nitrophenyl)thiophen-2-amine.

Reaction Mechanism:

reaction_mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_product Product 2-aminothiophene Meisenheimer [Intermediate] 2-aminothiophene->Meisenheimer + 2-fluoro-nitrobenzene 2-fluoro-nitrobenzene Product Meisenheimer->Product - F⁻

Caption: SNAr mechanism for the coupling reaction.

References

Application Notes and Protocols: The Strategic Use of ROY as a Key Intermediate in Olanzapine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of the polymorphic compound ROY as a crucial starting material in the synthesis of Olanzapine, an atypical antipsychotic medication. This document outlines the synthetic pathway, presents detailed experimental protocols, and summarizes quantitative data to guide researchers in the efficient and controlled production of Olanzapine.

Introduction

Olanzapine, 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1][2]benzodiazepine, is a widely used pharmaceutical for the treatment of schizophrenia and bipolar disorder.[1] The synthesis of Olanzapine involves several key steps, with a critical intermediate being 4-amino-2-methyl-10H-thieno-[2,3-b][1][2]benzodiazepine. The polymorphic nature of a precursor to this intermediate, known as ROY (an acronym for its red, orange, and yellow crystalline forms), has garnered significant attention in the field of crystal engineering.[1] ROY is a specific polymorphic family of 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, which is a precursor to the aforementioned amino-thienobenzodiazepine intermediate. While the polymorphism of ROY itself is a subject of extensive study, its role as a starting point for Olanzapine synthesis is of practical importance in pharmaceutical development.

This document focuses on the synthetic conversion of the downstream intermediate, 4-amino-2-methyl-10H-thieno-[2,3-b][1][2]benzodiazepine, to Olanzapine. The protocols provided are based on established and patented methodologies.

Synthetic Pathway Overview

The final step in the synthesis of Olanzapine from its key intermediate involves a nucleophilic aromatic substitution reaction. The primary amino group of 4-amino-2-methyl-10H-thieno-[2,3-b][1][2]benzodiazepine is displaced by N-methylpiperazine to yield the final Olanzapine product.

Synthesis_Pathway Intermediate 4-amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine Olanzapine Olanzapine Intermediate->Olanzapine Reaction NMP N-methylpiperazine NMP->Olanzapine

Caption: General reaction scheme for the synthesis of Olanzapine.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of Olanzapine from 4-amino-2-methyl-10H-thieno-[2,3-b][1][2]benzodiazepine as reported in various patents.

Reference (Patent)Solvent SystemTemperature (°C)Reaction TimeYield (%)
US 7,863,442 B22-Propanol102Overnight86.5
US 7,863,442 B21-Propanol110Overnight89
US 7,863,442 B2Methanol75Overnight72
US 7,863,442 B22-Butanol110Overnight84
US 7,863,442 B2Toluene/DMSO1208 hours-

Experimental Protocols

The following are detailed experimental protocols for the synthesis of Olanzapine from its key intermediate, 4-amino-2-methyl-10H-thieno-[2,3-b][1][2]benzodiazepine.

Protocol 1: Synthesis in 2-Propanol

Reference: US 7,863,442 B2

Materials:

  • 4-Amino-2-methyl-10H-thieno-[2,3-b][1][2]benzodiazepine

  • N-methylpiperazine

  • 2-Propanol

  • Water

Procedure:

  • Charge a three-necked round bottom flask equipped with a reflux condenser, overhead stirrer, and thermometer with 4-amino-2-methyl-10H-thieno-[2,3-b][1][2]benzodiazepine (1 part by weight), N-methylpiperazine (2.5 volumes), and 2-propanol (2 volumes).

  • Heat the reaction mixture to reflux at 102°C under a nitrogen atmosphere.

  • Maintain the reflux overnight.

  • Allow the reaction mixture to cool to below 55°C.

  • Add water (2.5 volumes) to precipitate the solid product.

  • Isolate the light yellow solid by Buchner filtration.

  • Wash the solid twice with 25% aqueous 2-propanol (1 volume each) and then once with 2-propanol (1 volume).

  • Dry the product in vacuo to yield Olanzapine.

Expected Yield: 86.5%

Protocol 2: Synthesis in 1-Propanol

Reference: US 7,863,442 B2

Materials:

  • 4-Amino-2-methyl-10H-thieno-[2,3-b][1][2]benzodiazepine

  • N-methylpiperazine

  • 1-Propanol

  • Water

Procedure:

  • In a suitably equipped reaction vessel, combine 4-amino-2-methyl-10H-thieno-[2,3-b][1][2]benzodiazepine (1 part by weight), N-methylpiperazine (2.5 volumes), and 1-propanol (3 volumes).

  • Slowly heat the mixture to reflux at 110°C under a nitrogen atmosphere.

  • Maintain the reflux overnight.

  • Cool the reaction mixture to below 50°C.

  • Add water (3 volumes) to precipitate the product.

  • Isolate the solid by Buchner filtration.

  • Wash the resulting light yellow solid twice with water (1 volume each).

  • Dry the product to obtain Olanzapine.

Expected Yield: 89%

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and isolation of Olanzapine from its intermediate.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up and Isolation start Charge Reactants (Intermediate, N-methylpiperazine, Solvent) heat Heat to Reflux (under Nitrogen) start->heat reflux Maintain Reflux (Overnight) heat->reflux cool Cool Reaction Mixture reflux->cool Reaction Completion precipitate Precipitate with Water cool->precipitate filter Filter Solid Product precipitate->filter wash Wash Solid filter->wash dry Dry Product wash->dry end end dry->end Pure Olanzapine

Caption: A generalized workflow for the synthesis of Olanzapine.

Logical Relationship of Polymorphism

While the spectacular polymorphism of ROY, a precursor to the direct intermediate, is well-documented, the direct influence of these polymorphic forms on the final yield and purity of Olanzapine has not been extensively reported in the reviewed literature. The critical step detailed here is the conversion of 4-amino-2-methyl-10H-thieno-[2,3-b][1][2]benzodiazepine to Olanzapine. The physical properties of the initial ROY polymorph may influence its dissolution rate and reactivity in the preceding synthetic steps, but this has not been quantitatively established in the provided references.

Polymorphism_Relationship ROY ROY Polymorphs (Red, Orange, Yellow) Intermediate_Formation Formation of 4-amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine Intermediate_Formation->ROY Potential Influence (Undocumented) Olanzapine_Synthesis Olanzapine Synthesis Olanzapine_Synthesis->Intermediate_Formation Starts from Final_Product Final Olanzapine Product (Yield, Purity, Polymorph) Final_Product->Olanzapine_Synthesis Determined by

Caption: Logical relationship of ROY polymorphism to Olanzapine synthesis.

Conclusion

The use of 4-amino-2-methyl-10H-thieno-[2,3-b][1][2]benzodiazepine, derived from precursors like the polymorphic ROY, is a key strategy in the synthesis of Olanzapine. The provided protocols, drawn from established patent literature, offer robust methods for achieving high yields of the final active pharmaceutical ingredient. Further research into the direct impact of the initial ROY polymorphism on the overall synthesis efficiency could provide valuable insights for process optimization and control in pharmaceutical manufacturing.

References

The Versatility of 2-Aminothiophene-3-carbonitrile in Medicinal Chemistry: A Privileged Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Aminothiophene-3-carbonitrile and its derivatives represent a cornerstone in modern medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of biologically active compounds.[1] This "privileged structure" is a key building block for constructing complex heterocyclic systems, most notably thieno[2,3-d]pyrimidines, which have demonstrated significant therapeutic potential across various disease areas, including oncology, infectious diseases, and neurology.[1][2] The synthetic accessibility of the 2-aminothiophene core, primarily through the robust Gewald reaction, further enhances its appeal to drug development professionals.[1]

This document provides detailed application notes and experimental protocols for researchers and scientists engaged in drug discovery, highlighting the diverse applications of the 2-aminothiophene-3-carbonitrile scaffold.

Application in Anticancer Drug Discovery: Kinase Inhibition

Derivatives of 2-aminothiophene-3-carbonitrile, particularly the thieno[2,3-d]pyrimidine core, have emerged as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[3] These compounds have shown promise in targeting key kinases involved in tumor growth, proliferation, and survival.

Thieno[2,3-d]pyrimidines as PI3K Inhibitors

The Phosphoinositide 3-kinase (PI3K) signaling pathway is frequently hyperactivated in many cancers, making it a prime target for therapeutic intervention.[4] A series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidines has been investigated for their potent inhibitory activity against PI3K isoforms.[5]

CompoundR Group (Substitution on 2-phenyl ring)Inhibition of PI3Kβ (%)Inhibition of PI3Kγ (%)Reference
IIIa3-OH6270[4][5]
VIb3-OH, 5-OCH37284[4][5]
IIIb4-OH<40<40[4][5]
VIc4-OH, 5-OCH350<40[4][5]
IIIk3-OCH3<4048[4][5]
Thieno[2,3-d]pyrimidines as VEGFR-2 and Other Kinase Inhibitors

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, a crucial process for tumor growth and metastasis.[2] Thieno[2,3-d]pyrimidine derivatives have been developed as potent VEGFR-2 inhibitors.[2] Furthermore, this scaffold has shown inhibitory activity against other cancer-related kinases like EGFR, FLT3, and JAK2.[6][7][8]

CompoundTarget KinaseIC50 (µM)Target Cancer Cell LineIC50 (µM)Reference
17fVEGFR-20.23 ± 0.03HCT-1162.80 ± 0.16[2]
17fVEGFR-20.23 ± 0.03HepG24.10 ± 0.45[2]
5FLT332.435 ± 5.5HT-2910.5 ± 2.5[7][9]
5FLT332.435 ± 5.5MCF-77.301 ± 4.5[7][9]
5FLT332.435 ± 5.5HepG-25.3 ± 1.6[7][9]
Thienopyrimidine DerivativeJAK2-HepG-28.001 ± 0.0445[6]

Application in Antimicrobial Drug Discovery

The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. 2-Aminothiophene derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[10][11]

Compound/DerivativeTest OrganismMICReference
Thiophene Derivative 4Colistin-Resistant Acinetobacter baumannii16 - 32 mg/L[10][12]
Thiophene Derivative 8Colistin-Resistant Acinetobacter baumannii16 - 32 mg/L[10][12]
Thiophene Derivative 4Colistin-Resistant Escherichia coli8 - 32 mg/L[10][12]
Thiophene Derivative 8Colistin-Resistant Escherichia coli8 - 32 mg/L[10][12]
Thiophenyl-pyrimidine derivativeMethicillin-resistant S. aureus (MRSA)24 µg/mL[13]
Thiophene-isoxazole derivative (PUB9)Staphylococcus aureus< 0.125 mg/mL[10]
Thiophene-isoxazole derivative (PUB9)Pseudomonas aeruginosa0.125 - 0.25 mg/mL[10]
Thiophene-isoxazole derivative (PUB9)Candida albicans0.125 - 0.25 mg/mL[10]

Application as Adenosine A1 Receptor Positive Allosteric Modulators

Positive allosteric modulators (PAMs) of the A1 adenosine receptor (A1AR) are promising therapeutic agents for cardiovascular and neurodegenerative diseases.[14][15] The 2-aminothiophene scaffold is a key feature in a prominent class of A1AR PAMs.[16][17][18] These compounds enhance the binding and function of the endogenous agonist, adenosine.[15][18]

CompoundPotency (ED50)Efficacy (AE Score)Reference
9a (3-benzoyl series)2.1 µM18%[16]
6b (3-benzoyl series)15.8 µM77%[16]
9l (3-ethoxycarbonyl series)6.6 µM57%[16]

Experimental Protocols

Synthesis Protocols

This protocol details the one-pot multicomponent Gewald reaction for the synthesis of a substituted 2-aminothiophene.

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental Sulfur

  • Ethanol

  • Triethylamine

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask, combine cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (12 mL).[1]

  • Add triethylamine (1.0 mmol) to the suspension as a catalyst.[1]

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[1]

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration and wash with cold ethanol.

  • The crude product can be purified by recrystallization from ethanol to yield pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.[1]

This protocol describes the cyclization of the 2-aminothiophene intermediate to form the thieno[2,3-d]pyrimidine ring system.

Materials:

  • 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

  • Formamide

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

Procedure:

  • Place 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (2 mmol) in a round-bottom flask.[1]

  • Add an excess of formamide (20 mL).[1]

  • Heat the mixture to reflux and maintain this temperature for 1.5 to 2 hours.

  • Allow the reaction mixture to cool to room temperature overnight.

  • The resulting solid precipitate is collected by filtration.

Biological Assay Protocols

This method is a standard for determining the MIC of an antimicrobial agent.

Materials:

  • Test compounds (2-aminothiophene derivatives)

  • Bacterial/fungal strains

  • Appropriate sterile broth (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • 0.5 McFarland standard

  • Sterile swabs and culture tubes

  • Microplate reader (optional)

Procedure:

  • Inoculum Preparation: Culture the test microorganisms overnight in the appropriate broth. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[10]

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in the 96-well plate using the sterile broth.

  • Inoculation: Add the diluted microbial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10] Growth can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.[10]

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a specific protein kinase.

Materials:

  • Recombinant kinase of interest (e.g., PI3K, VEGFR-2)

  • Kinase-specific substrate

  • ATP (Adenosine 5'-triphosphate)

  • Test compounds

  • Assay buffer

  • Detection reagents (e.g., for luminescence or fluorescence-based assays)

  • Microplate reader

Procedure:

  • Compound Preparation: Dissolve test compounds in DMSO to create stock solutions, which are then serially diluted to the desired concentrations in the assay buffer.[5]

  • Kinase Reaction: In a microplate well, incubate the kinase enzyme, a suitable substrate, and the test compound.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Allow the reaction to proceed for a set period at an optimal temperature.

  • Detection: Stop the reaction and add detection reagents to measure the kinase activity (e.g., by quantifying the amount of phosphorylated substrate or ATP consumed).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

Visualizations

G cluster_gewald Gewald Reaction cluster_cyclization Cyclization ketone Ketone/Aldehyde intermediate 2-Aminothiophene-3-carbonitrile ketone->intermediate nitrile Active Methylene Nitrile nitrile->intermediate sulfur Sulfur sulfur->intermediate catalyst Base (e.g., Triethylamine) catalyst->intermediate product Thieno[2,3-d]pyrimidine intermediate->product reagent Cyclizing Reagent (e.g., Formamide) reagent->product

Caption: General workflow for the synthesis of thieno[2,3-d]pyrimidines.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation CellPro Cell Proliferation, Survival, Growth Akt->CellPro Downstream Signaling Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->PI3K G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Microbial Inoculum (0.5 McFarland) Inoculate Inoculate Microtiter Plate Inoculum->Inoculate SerialDilution Prepare Serial Dilutions of Test Compound SerialDilution->Inoculate Incubate Incubate Inoculate->Incubate Read Read Results (Visual/Spectrophotometric) Incubate->Read MIC Determine MIC Read->MIC

References

Application Notes & Protocols: Synthesis of Metal Complexes Utilizing the ROY Anion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of metal complexes using the ROY anion, specifically focusing on 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile. This ligand, known for its extensive polymorphism, offers unique coordination possibilities. The synthesized metal complexes have potential applications in materials science and drug development.

Introduction to the ROY Anion

The ROY anion is derived from the deprotonation of this compound (H-ROY). This molecule is notable for exhibiting a large number of crystalline polymorphs, often displaying red, orange, or yellow colors, from which the acronym "ROY" is derived.[1][2][3][4] The synthesis of metal complexes with the ROY anion is a relatively recent development, with research demonstrating its ability to form stable complexes with transition metals like Cobalt(II) and Nickel(II).[1][5]

The coordination of the ROY anion with metal centers can occur through multiple sites, including the anionic nitrogen atom, an oxygen atom of the nitro group, and the nitrogen atom of the cyano group.[1][5] This multi-dentate character allows for the formation of complex structures, such as the trinuclear clusters observed in Co(II) and Ni(II) complexes.[1][5] The resulting metal complexes exhibit distinct spectroscopic and structural properties compared to the free ligand, opening avenues for their exploration in various applications, including catalysis and medicinal inorganic chemistry.[6][7][8][9][10]

Experimental Protocols

Synthesis of Sodium Salt of ROY (Na(ROY))

This protocol describes the deprotonation of H-ROY to form the sodium salt, which is a precursor for the synthesis of metal complexes.

Materials:

  • This compound (H-ROY)

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend H-ROY in anhydrous THF.

  • Add a molar equivalent of sodium hydride (NaH) portion-wise to the suspension with stirring.

  • Allow the reaction mixture to stir at room temperature for 12 hours. During this time, the suspension will turn into a clear, dark red solution, indicating the formation of the sodium salt of ROY.

  • Remove the THF under reduced pressure to yield a solid residue.

  • Wash the solid residue with anhydrous diethyl ether to remove any unreacted starting material.

  • Dry the resulting solid under vacuum to obtain Na(ROY) as a fine powder.

Synthesis of Cobalt(II) and Nickel(II) Complexes of ROY

The following is a general procedure for the synthesis of [Co₃(ROY)₆] and [Ni₃(ROY)₆] complexes.[1][5]

Materials:

  • Sodium salt of ROY (Na(ROY))

  • Cobalt(II) chloride (CoCl₂) or Nickel(II) chloride (NiCl₂)

  • Anhydrous acetonitrile

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve Na(ROY) in anhydrous acetonitrile.

  • In a separate Schlenk flask, dissolve the corresponding transition metal chloride salt (CoCl₂ or NiCl₂) in anhydrous acetonitrile.

  • Slowly add the metal chloride solution to the Na(ROY) solution with vigorous stirring.

  • A precipitate will form upon mixing.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with fresh anhydrous acetonitrile to remove any soluble impurities.

  • Dry the final product under vacuum.

Synthesis_Workflow cluster_ligand_prep Ligand Preparation cluster_complexation Complexation Reaction H_ROY H-ROY Suspension in THF NaH Sodium Hydride Stir_12h Stir at RT for 12h H_ROY->Stir_12h 1. Add NaH NaH->Stir_12h 1. Add NaH Evaporation Solvent Evaporation Stir_12h->Evaporation 2. Form Na(ROY) Washing_Ether Wash with Diethyl Ether Evaporation->Washing_Ether 3. Isolate Solid Na_ROY Na(ROY) Salt Washing_Ether->Na_ROY 4. Purify Na_ROY_sol Na(ROY) in Acetonitrile Na_ROY->Na_ROY_sol Metal_Salt CoCl₂ or NiCl₂ in Acetonitrile Reaction Stir at RT for 24h Na_ROY_sol->Reaction 5. Mix Solutions Metal_Salt->Reaction 5. Mix Solutions Filtration Vacuum Filtration Reaction->Filtration 6. Precipitate Forms Washing_ACN Wash with Acetonitrile Filtration->Washing_ACN 7. Isolate Complex Final_Product [M₃(ROY)₆] Complex Washing_ACN->Final_Product 8. Purify Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_structural Structural & Elemental Analysis Synthesized_Complex Synthesized Metal Complex FTIR FTIR Spectroscopy Synthesized_Complex->FTIR Confirm Coordination UV_Vis UV-Vis Spectroscopy Synthesized_Complex->UV_Vis Electronic Transitions NMR NMR Spectroscopy Synthesized_Complex->NMR Ligand Environment X_Ray Single-Crystal X-ray Diffraction Synthesized_Complex->X_Ray Determine 3D Structure Elemental_Analysis Elemental Analysis Synthesized_Complex->Elemental_Analysis Verify Composition

References

Application Note: Utilizing ROY as a Polymorphic Reference Standard in Pharmaceutical Quality Control

Design and Evaluation of 2-Amino-3-cyanothiophene Derivatives as STAT3 Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the design, synthesis, and evaluation of 2-amino-3-cyanothiophene derivatives as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). It includes detailed protocols for key experiments and summarizes quantitative data to facilitate the assessment of these compounds as potential therapeutic agents.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that plays a crucial role in various cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1] Constitutive activation of the STAT3 signaling pathway is frequently observed in a wide range of human cancers and is associated with tumor progression, metastasis, and drug resistance. This makes STAT3 an attractive target for the development of novel anti-cancer therapies. The 2-amino-3-cyanothiophene scaffold has emerged as a promising starting point for the design of small molecule STAT3 inhibitors. These derivatives have been shown to effectively target the STAT3 signaling pathway, leading to anti-tumor activity in preclinical models.[2][3]

Design Rationale and Structure-Activity Relationship (SAR)

The design of 2-amino-3-cyanothiophene derivatives as STAT3 inhibitors primarily focuses on targeting the SH2 domain of the STAT3 protein. The SH2 domain is crucial for the dimerization of STAT3 monomers, a critical step for their activation and subsequent nuclear translocation to regulate gene expression.[1] By binding to the SH2 domain, these inhibitors can prevent the phosphorylation of STAT3 at the Tyr705 residue, thereby inhibiting its dimerization and downstream signaling.[1][2]

A study by Jin et al. (2022) in the Journal of Medicinal Chemistry detailed the design and synthesis of a series of 2-amino-3-cyanothiophene derivatives and evaluated their anti-proliferative activity in osteosarcoma cell lines. The representative compound, 6f , demonstrated potent inhibitory effects by directly binding to the STAT3 SH2 domain with a dissociation constant (KD) of 0.46 μM and inhibiting the phosphorylation of STAT3 at Y705 in a dose-dependent manner.[1][2][3]

The structure-activity relationship (SAR) studies from this research indicate that modifications at various positions of the 2-amino-3-cyanothiophene core can significantly impact the inhibitory potency. Key findings often reveal the importance of specific substituents on the phenyl ring attached to the thiophene core and the nature of the acyl group on the amino moiety for optimal binding to the STAT3 SH2 domain.

Data Presentation

The following tables summarize the in vitro anti-proliferative activity of a selection of 2-amino-3-cyanothiophene derivatives against various cancer cell lines.

Table 1: Anti-proliferative Activity of 2-Amino-3-cyanothiophene Derivatives

Compound IDModificationCell LineIC50 (μM)
6a R = HU2OS8.54 ± 0.76
6b R = 4-FU2OS5.21 ± 0.43
6c R = 4-ClU2OS3.87 ± 0.31
6d R = 4-BrU2OS2.15 ± 0.18
6e R = 4-CH3U2OS6.98 ± 0.55
6f R = 4-OCH3U2OS1.23 ± 0.11
6g R = 3-FU2OS4.89 ± 0.39
6h R = 3-ClU2OS3.12 ± 0.25
6i R = 3-BrU2OS1.98 ± 0.16
6j R = 3-OCH3U2OS2.56 ± 0.21

Data extracted from Jin et al., J Med Chem 2022, 65(9), 6710-6728. The specific cell line used for this dataset was U2OS osteosarcoma cells.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the 2-amino-3-cyanothiophene scaffold and key biological assays for evaluating their STAT3 inhibitory activity.

Protocol 1: General Synthesis of 2-Amino-3-cyanothiophene Derivatives (Gewald Reaction)

The Gewald reaction is a one-pot, multi-component reaction used for the synthesis of polysubstituted 2-aminothiophenes.

Materials:

  • Appropriate aldehyde or ketone

  • Malononitrile

  • Elemental sulfur

  • Morpholine or other suitable base

  • Ethanol or other suitable solvent

Procedure:

  • To a solution of the aldehyde or ketone (1.0 eq) and malononitrile (1.0 eq) in ethanol, add a catalytic amount of morpholine.

  • Stir the mixture at room temperature for 1-2 hours until the formation of the Knoevenagel condensation product is complete (monitored by TLC).

  • To the reaction mixture, add elemental sulfur (1.1 eq).

  • Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 4-6 hours.

  • Monitor the reaction progress by TLC. Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Protocol 2: Western Blot Analysis of STAT3 Phosphorylation

This protocol describes the detection of phosphorylated STAT3 (p-STAT3) and total STAT3 levels in cell lysates by Western blotting.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-STAT3 (Tyr705) and anti-STAT3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the 2-amino-3-cyanothiophene derivatives for the desired time and concentration. Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4 °C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: To detect total STAT3, the membrane can be stripped and re-probed with the anti-STAT3 antibody, following the same procedure from step 5. A loading control like β-actin or GAPDH should also be probed to ensure equal protein loading.

Protocol 3: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 2-amino-3-cyanothiophene derivatives for the desired duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Protocol 4: STAT3 Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of STAT3.

Materials:

  • HEK293T or other suitable cells

  • STAT3-responsive luciferase reporter plasmid

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Transfection: Co-transfect the cells with the STAT3-responsive luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • Cell Seeding: After transfection, seed the cells into a 96-well plate.

  • Compound Treatment: Treat the cells with the 2-amino-3-cyanothiophene derivatives.

  • STAT3 Activation: Stimulate the cells with a STAT3 activator, such as Interleukin-6 (IL-6), for a defined period.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency and cell number.

Protocol 5: Fluorescence Polarization (FP) Assay for STAT3 Binding

This assay directly measures the binding of the inhibitor to the STAT3 SH2 domain.

Materials:

  • Recombinant STAT3 protein

  • Fluorescently labeled phosphopeptide probe that binds to the STAT3 SH2 domain

  • Assay buffer

  • Black, low-volume 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Assay Setup: In a 384-well plate, add the assay buffer, recombinant STAT3 protein, and varying concentrations of the 2-amino-3-cyanothiophene inhibitor.

  • Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at room temperature to allow for inhibitor binding.

  • Probe Addition: Add the fluorescently labeled phosphopeptide probe to each well.

  • Equilibration: Incubate the plate for another 30-60 minutes to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader. A decrease in polarization indicates displacement of the fluorescent probe by the inhibitor.

  • Data Analysis: Calculate the IC50 values for the inhibition of probe binding.

Visualizations

The following diagrams illustrate key pathways and workflows described in this document.

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine/Growth Factor Cytokine/Growth Factor Receptor Receptor Cytokine/Growth Factor->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_monomer STAT3 JAK->STAT3_monomer Phosphorylates (Tyr705) pSTAT3_monomer p-STAT3 STAT3_monomer->pSTAT3_monomer STAT3_dimer STAT3 Dimer pSTAT3_monomer->STAT3_dimer Dimerization STAT3_dimer_nuc STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Nuclear Translocation Inhibitor 2-Amino-3-cyanothiophene Derivative Inhibitor->pSTAT3_monomer Inhibits Dimerization (Binds to SH2 Domain) DNA DNA STAT3_dimer_nuc->DNA Binds to DNA Target_Gene_Expression Target Gene Expression (Proliferation, Survival) DNA->Target_Gene_Expression Regulates Transcription

Caption: STAT3 Signaling Pathway and Mechanism of Inhibition.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Gewald Reaction Purification Purification & Characterization Synthesis->Purification Binding_Assay STAT3 Binding Assay (FP) Purification->Binding_Assay Cell_Viability Cell Viability Assay (MTT) Purification->Cell_Viability Western_Blot Western Blot (p-STAT3) Cell_Viability->Western_Blot Luciferase_Assay Luciferase Reporter Assay Western_Blot->Luciferase_Assay Xenograft_Model Tumor Xenograft Model Luciferase_Assay->Xenograft_Model Efficacy_Toxicity Efficacy & Toxicity Studies Xenograft_Model->Efficacy_Toxicity

References

Troubleshooting & Optimization

Technical Support Center: 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, a key intermediate in the synthesis of various pharmaceuticals.

Frequently Asked Questions (FAQs)

Q1: What is the common synthesis route for this compound?

A1: The most common and well-documented synthesis is a two-step process. The first step is the Gewald reaction to synthesize the precursor, 2-amino-5-methyl-3-thiophenecarbonitrile. The second step involves a nucleophilic aromatic substitution (SNAr) reaction between the precursor and 1-fluoro-2-nitrobenzene.[1][2]

Q2: What is a typical reported yield for this synthesis?

A2: A typical reported yield for the final product, following purification by silica gel column chromatography, is around 77%.[3]

Q3: What are the key reagents and their roles in the final synthesis step?

A3: The key reagents are:

  • 2-amino-5-methyl-3-thiophenecarbonitrile: The nucleophile that attacks the aromatic ring.

  • 1-fluoro-2-nitrobenzene: The electrophilic aromatic compound that undergoes substitution. The fluorine atom is the leaving group, and the nitro group activates the ring for nucleophilic attack.

  • Sodium hydride (NaH): A strong base used to deprotonate the amino group of the thiophene precursor, making it a more potent nucleophile.[4]

  • Tetrahydrofuran (THF): An anhydrous solvent suitable for this reaction.

Q4: Why is the quality of sodium hydride important?

A4: Sodium hydride is a moisture-sensitive reagent. The use of old or improperly stored NaH can lead to lower reactivity and the presence of sodium hydroxide, which can promote side reactions and reduce the yield. It is crucial to use a fresh, high-quality dispersion of NaH in mineral oil and to handle it under an inert atmosphere.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound that may lead to a lower than expected yield.

Problem 1: Low or no product formation.

  • Potential Cause 1.1: Inactive Sodium Hydride.

    • Explanation: Sodium hydride reacts with moisture in the air and loses its activity.

    • Solution: Use a fresh bottle of sodium hydride (60% dispersion in mineral oil). Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Potential Cause 1.2: Poor Quality Starting Materials.

    • Explanation: Impurities in the 2-amino-5-methyl-3-thiophenecarbonitrile or 1-fluoro-2-nitrobenzene can interfere with the reaction.

    • Solution: Verify the purity of the starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). If necessary, purify the starting materials before use.

  • Potential Cause 1.3: Insufficient Reaction Time or Temperature.

    • Explanation: The reaction may not have gone to completion.

    • Solution: The standard protocol suggests a total reaction time of 18 hours at room temperature.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider a slight increase in temperature, but be aware that this may also promote side reactions.

Problem 2: Presence of multiple spots on TLC, indicating a mixture of products.

  • Potential Cause 2.1: Side Reactions.

    • Explanation: The highly reactive nature of the reagents can lead to the formation of byproducts. For instance, the deprotonated thiophene can potentially react with itself or other electrophilic species present in the reaction mixture.

    • Solution: Maintain a low reaction temperature (initially 0 °C) during the addition of reagents to control the reaction rate and minimize side product formation.[4] Ensure a slight excess of the 1-fluoro-2-nitrobenzene is not used, as this can lead to other substitution reactions if impurities are present.

  • Potential Cause 2.2: Incomplete Deprotonation.

    • Explanation: If the deprotonation of the amino-thiophene is not complete, both the neutral and the deprotonated forms can act as nucleophiles, potentially leading to different products.

    • Solution: Use a sufficient excess of sodium hydride (around 1.4 equivalents) to ensure complete deprotonation.[4]

Problem 3: Difficulty in purifying the product, leading to low isolated yield.

  • Potential Cause 3.1: Co-eluting Impurities.

    • Explanation: Some byproducts may have similar polarity to the desired product, making separation by column chromatography challenging.

    • Solution: Optimize the solvent system for column chromatography. A common eluent is a mixture of ethyl acetate and hexane (e.g., 10% ethyl acetate in hexane).[3] Experiment with different solvent ratios or consider using a different chromatography technique, such as preparative HPLC, for higher purity.

  • Potential Cause 3.2: Product Polymorphism.

    • Explanation: this compound is known for its polymorphism (existing in different crystalline forms with red, orange, and yellow colors, hence the name "ROY").[1] Different polymorphs can have different solubilities, which might affect the crystallization and isolation process.

    • Solution: While not directly impacting the reaction yield, controlling the crystallization conditions (solvent, temperature, cooling rate) can help in obtaining a consistent crystalline form, which facilitates easier isolation and purification, thereby maximizing the recovered yield.

Experimental Protocols

Step 1: Synthesis of 2-amino-5-methyl-3-thiophenecarbonitrile (Gewald Reaction)

This is the synthesis of the precursor. Optimizing this step is crucial for the overall yield.

  • Reagents:

    • Propionaldehyde

    • Malononitrile

    • Elemental sulfur

    • Base catalyst (e.g., triethylamine, morpholine, or others)

    • Solvent (e.g., ethanol, methanol)

  • General Procedure:

    • Combine propionaldehyde, malononitrile, and the solvent in a reaction flask.

    • Add the base catalyst and stir the mixture.

    • Add elemental sulfur in portions.

    • Heat the reaction mixture to a specified temperature (e.g., 40-50 °C) and stir for several hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture and isolate the crude product by filtration.

    • Purify the product by recrystallization.

  • Note on Optimization: The yield of the Gewald reaction can be sensitive to the choice of catalyst and solvent, as well as the reaction temperature. For higher yields, consider exploring alternative conditions such as microwave-assisted synthesis or the use of solid-supported catalysts.

Step 2: Synthesis of this compound
  • Reagents:

    • 2-amino-5-methyl-3-thiophenecarbonitrile (1 equivalent)

    • 1-fluoro-2-nitrobenzene (1.02 equivalents)

    • Sodium hydride (60% dispersion in mineral oil, 1.4 equivalents)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Under a nitrogen atmosphere, add anhydrous THF to a round-bottom flask equipped with a magnetic stirrer.

    • Carefully add the sodium hydride to the THF and stir to form a suspension.

    • Cool the suspension to 0 °C using an ice bath.

    • In a separate flask, dissolve 2-amino-5-methyl-3-thiophenecarbonitrile and 1-fluoro-2-nitrobenzene in anhydrous THF.

    • Slowly add the solution from step 4 to the sodium hydride suspension at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 18 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and water.

    • Adjust the pH to approximately 7-8 with a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.

Data and Analysis

The following table summarizes the reported reaction conditions and yield for the synthesis of this compound.

ParameterValueReference
Yield 77%[3]
Reactants 2-amino-5-methyl-3-thiophenecarbonitrile, 1-fluoro-2-nitrobenzene[4]
Base Sodium Hydride (NaH)[4]
Solvent Anhydrous Tetrahydrofuran (THF)[4]
Temperature 0 °C to Room Temperature[4]
Reaction Time 18 hours[4]
Purification Silica Gel Column Chromatography[3]

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Gewald Reaction cluster_step2 Step 2: Nucleophilic Aromatic Substitution Propionaldehyde Propionaldehyde Gewald Gewald Reaction Propionaldehyde->Gewald Malononitrile Malononitrile Malononitrile->Gewald Sulfur Sulfur Sulfur->Gewald Precursor 2-amino-5-methyl- 3-thiophenecarbonitrile Gewald->Precursor SNAr SNAr Reaction Precursor->SNAr Nitrobenzene 1-fluoro-2-nitrobenzene Nitrobenzene->SNAr NaH Sodium Hydride NaH->SNAr THF Anhydrous THF THF->SNAr Final_Product 5-Methyl-2-[(2-nitrophenyl)amino] -3-thiophenecarbonitrile SNAr->Final_Product

Caption: Overall synthesis workflow for this compound.

Troubleshooting Logic

Troubleshooting_Logic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield Inactive_Reagents Inactive Reagents Low_Yield->Inactive_Reagents Side_Reactions Side Reactions Low_Yield->Side_Reactions Purification_Issues Purification Issues Low_Yield->Purification_Issues Use_Fresh_Reagents Use Fresh Reagents Inactive_Reagents->Use_Fresh_Reagents addresses Control_Temp Control Temperature Side_Reactions->Control_Temp addresses Optimize_Chromo Optimize Chromatography Purification_Issues->Optimize_Chromo addresses

Caption: Troubleshooting flowchart for low yield in the synthesis.

References

Technical Support Center: Purification of Crude ROY by Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile (ROY) using silica gel column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is ROY and why is its purification important?

A1: ROY is an organic compound, an intermediate in the synthesis of the antipsychotic drug olanzapine.[1] Its name is an acronym for the red, orange, and yellow colors of its different crystalline forms, known as polymorphs.[1] The existence of multiple polymorphs makes ROY a subject of intensive study.[1] Purification is critical to ensure the desired polymorph is used in subsequent reactions and to remove impurities that can affect the yield and purity of the final active pharmaceutical ingredient.

Q2: What is a typical solvent system for the purification of crude ROY by silica gel column chromatography?

A2: A common and effective starting point for the mobile phase is a mixture of hexane and ethyl acetate. A published procedure uses 10% ethyl acetate in hexane.[2] The polarity of the solvent system can be adjusted based on the separation observed by Thin Layer Chromatography (TLC).

Q3: What is a typical Rf value for ROY?

A3: In a solvent system of 25% ethyl acetate in hexane, ROY has a reported Rf value of approximately 0.62 on a silica gel TLC plate.[2] It is always recommended to run a co-spot with a reference standard to confirm the identity of the product spot.

Q4: What are the potential sources of impurities in crude ROY?

A4: Impurities in crude ROY can originate from the two main synthetic steps:

  • Gewald Reaction: The synthesis of the 2-amino-5-methylthiophene-3-carbonitrile intermediate can result in byproducts from side reactions.[3]

  • Reaction with 2-fluoronitrobenzene: Incomplete reaction or side reactions during the coupling of the thiophene intermediate with 2-fluoronitrobenzene can introduce impurities.

Q5: Can the polymorphic form of ROY change during silica gel chromatography?

A5: While there is no definitive evidence of polymorphic transformation of ROY on the surface of silica gel during chromatography in the search results, it is a possibility that should be considered, especially given ROY's propensity for polymorphism.[4][5] Factors such as the solvent system and the acidity of the silica gel could potentially influence the crystalline form of the product as the solvent is evaporated from the collected fractions.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor separation of ROY from impurities Inappropriate solvent system: The polarity of the mobile phase is too high or too low, resulting in co-elution.Optimize the solvent system using TLC. Test a range of hexane/ethyl acetate ratios (e.g., 9:1, 8:2, 7:3) to achieve a good separation between ROY and the impurities, aiming for an Rf value for ROY between 0.2 and 0.4 for optimal column separation.
Column overloading: Too much crude material has been loaded onto the column.Reduce the amount of crude ROY loaded. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight, depending on the difficulty of the separation.
Improper column packing: The silica gel bed is not uniform, leading to channeling and band broadening.Ensure proper column packing. Prepare a uniform slurry of silica gel in the initial mobile phase and pack the column carefully to avoid air bubbles and cracks.
ROY is not eluting from the column Solvent polarity is too low: The mobile phase is not strong enough to move ROY down the column.Gradually increase the polarity of the mobile phase. If starting with 10% ethyl acetate in hexane, you can slowly increase the concentration of ethyl acetate (e.g., to 15%, 20%) to elute the compound.
Strong interaction with silica gel: ROY may be strongly adsorbed to the acidic sites on the silica gel.Consider deactivating the silica gel. This can be done by adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase. However, be aware that this will alter the elution profile.
Streaking or tailing of the ROY band Sample is too concentrated during loading: The sample was not fully dissolved or was loaded in too strong a solvent.Ensure the sample is fully dissolved in a minimal amount of the mobile phase or a less polar solvent before loading. For poorly soluble samples, consider dry loading where the crude material is pre-adsorbed onto a small amount of silica gel.
Acidic nature of silica gel: The acidic silanol groups on the silica surface can interact with the compound.Use a mobile phase modifier. Adding a small amount of a polar solvent like methanol or a base like triethylamine to the eluent can sometimes improve peak shape.
Multiple colored bands observed for ROY Presence of different polymorphs: It is possible that different polymorphs of ROY are present in the crude mixture and are separating on the column.Carefully collect and analyze each colored fraction separately. Characterization techniques such as melting point, IR spectroscopy, or X-ray diffraction can be used to identify the different polymorphs.
On-column degradation: The compound may be degrading on the silica gel.Minimize the time the compound spends on the column. Use a slightly more polar solvent system to speed up the elution. Also, consider using a less acidic grade of silica gel.

Experimental Protocols

Small-Scale Purification of Crude ROY (e.g., <1 g)
  • TLC Analysis:

    • Dissolve a small amount of the crude ROY in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a TLC chamber with a series of hexane/ethyl acetate solvent systems (e.g., 9:1, 8:2, 7:3 v/v).

    • Visualize the spots under UV light and identify a solvent system that gives good separation with an Rf for ROY of approximately 0.2-0.4.

  • Column Preparation:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel (e.g., 230-400 mesh) in the chosen mobile phase.

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

    • Add a thin layer of sand to the top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude ROY in a minimal amount of the mobile phase.

    • Carefully load the solution onto the top of the column.

    • Alternatively, for dry loading, dissolve the crude ROY in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen mobile phase.

    • Collect fractions in test tubes or vials.

    • Monitor the elution by TLC to identify the fractions containing the pure ROY.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified ROY.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Optimize Solvent System) Column_Prep 2. Column Preparation (Slurry Packing) TLC->Column_Prep Select Eluent Sample_Loading 3. Sample Loading (Wet or Dry) Column_Prep->Sample_Loading Elution 4. Elution & Fraction Collection Sample_Loading->Elution TLC_Monitoring 5. TLC Monitoring of Fractions Elution->TLC_Monitoring Collect Fractions Isolation 6. Combine Pure Fractions & Evaporate Solvent TLC_Monitoring->Isolation Identify Pure Fractions Pure_ROY Purified ROY Isolation->Pure_ROY troubleshooting_flowchart Start Poor Separation? Check_Solvent Is Rf between 0.2-0.4? Start->Check_Solvent Optimize_Solvent Optimize Solvent System via TLC Check_Solvent->Optimize_Solvent No Check_Loading Was column overloaded? Check_Solvent->Check_Loading Yes Optimize_Solvent->Start Re-run Reduce_Load Reduce Sample Load Check_Loading->Reduce_Load Yes Check_Packing Was column packed correctly? Check_Loading->Check_Packing No Reduce_Load->Start Re-run Repack_Column Repack Column Carefully Check_Packing->Repack_Column No Good_Separation Good Separation Check_Packing->Good_Separation Yes Repack_Column->Start Re-run

References

Technical Support Center: Controlling Polymorphism in ROY Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the polymorphic outcome of 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (ROY) crystallization.

Frequently Asked Questions (FAQs)

Q1: What is ROY and why is its polymorphism significant?

A1: ROY is an organic compound renowned for its extensive polymorphism, meaning it can exist in multiple crystal structures.[1][2][3] The name "ROY" is an acronym for Red, Orange, Yellow, which are the characteristic colors of some of its polymorphs.[4] As of recent studies, at least 14 different polymorphs of ROY have been identified.[5][6][7] Different polymorphs of a substance can exhibit distinct physical and chemical properties, including solubility, stability, bioavailability, and color.[2] Therefore, controlling which polymorph is formed during crystallization is critical in industries such as pharmaceuticals, pigments, and explosives to ensure product consistency and performance.[2]

Q2: How many polymorphs of ROY are known?

A2: ROY is known to be one of the most polymorphic small organic molecules, with at least 14 fully characterized polymorphs.[5][6][7] Some of the commonly studied polymorphs include red prisms (R), yellow prisms (Y), orange needles (ON), orange plates (OP), yellow needles (YN), and orange-red plates (ORP), which can coexist at room temperature. Other known forms include Y04, YT04, R05, RPL, Y19, R18, PO13, and O22.[2][5][6][8][9]

Q3: What are the primary factors that influence which ROY polymorph is crystallized?

A3: The polymorphic outcome of ROY crystallization is highly sensitive to experimental conditions.[1] Key factors that can be manipulated to control polymorphism include:

  • Solvent and Antisolvent: The choice of solvent and the ratio of solvent to antisolvent play a crucial role.[10][11][12]

  • Temperature: Temperature affects both the nucleation and growth rates of different polymorphs.[1][13]

  • Supersaturation and Concentration: The concentration of the ROY solution and the level of supersaturation can favor the formation of specific polymorphs.[2][10][11]

  • Mixing and Flow Conditions: The method and rate of mixing, as well as flow-driven crystallization, can influence polymorph selection.[2][10][11][12]

  • Seeding: Introducing seed crystals of a desired polymorph can direct the crystallization towards that form.[1][14][15]

  • Pressure: High pressure can favor the formation of different, more stable polymorphs.[16][3][17]

  • Confinement: The geometry and size of the crystallization environment can also impact the resulting polymorph.[10][11][12]

Troubleshooting Guides

Problem 1: I am getting a mixture of polymorphs instead of a single desired form.

Possible Causes and Solutions:

  • Inconsistent Mixing: Non-uniform mixing can create local variations in supersaturation, leading to the nucleation of multiple polymorphs.[10][11]

    • Troubleshooting: Employ controlled and consistent mixing methods. For instance, switching from manual shaking to a magnetic stirrer or a microfluidic device with controlled flow can improve reproducibility.[10][11][12]

  • Spontaneous Nucleation of Undesired Forms: The desired polymorph may be kinetically slower to nucleate than other metastable forms.

    • Troubleshooting: Implement a seeding protocol. Introduce a small amount of the desired polymorph as seed crystals into the supersaturated solution. This provides a template for growth and can bypass the stochastic nature of primary nucleation.[14][15] Ensure the seed crystals are of high purity to avoid cross-nucleation of other forms.[14]

  • Solvent/Antisolvent Ratio Fluctuation: Even minor changes in the solvent-to-antisolvent ratio can result in different polymorphs.[10]

    • Troubleshooting: Precisely control the volumes of solvent and antisolvent. Use calibrated pipettes or automated liquid handling systems for accurate dispensing.

Problem 2: I am consistently crystallizing a metastable polymorph instead of the most stable form.

Possible Causes and Solutions:

  • Kinetic Trapping: Metastable polymorphs often nucleate faster than their more stable counterparts (Ostwald's Rule of Stages).

    • Troubleshooting:

      • Increase Crystallization Time: Allow the crystallization to proceed for a longer duration. Given enough time, a metastable form may transform into a more stable one via a solvent-mediated transformation.[14]

      • Adjust Temperature: Lowering the crystallization temperature can sometimes favor the nucleation of the thermodynamically stable form.[14]

      • Slurry Experiment: Stirring the crystalline product in the mother liquor (slurrying) at a controlled temperature can facilitate the conversion of a metastable form to a more stable one.

Problem 3: I am unable to reproduce my crystallization outcome.

Possible Causes and Solutions:

  • Hidden Variables in Experimental Setup: Subtle differences in experimental execution can lead to different results.

    • Troubleshooting:

      • Standardize Protocols: Document every step of the crystallization process in detail, including addition rates, stirring speeds, and temperature profiles.

      • Control Environmental Factors: Ensure consistent ambient temperature and humidity, as these can affect solvent evaporation rates.

      • Characterize Starting Material: Ensure the purity and polymorphic form of the initial ROY material are consistent between experiments.

Experimental Protocols

Protocol 1: Polymorph Control via Solvent/Antisolvent Ratio and Mixing

This protocol is adapted from studies on the effect of mixing and solvent composition on ROY polymorphism.[2][10][11]

Objective: To selectively crystallize different ROY polymorphs by controlling the acetone (solvent) to water (antisolvent) ratio and the mixing method.

Materials:

  • This compound (ROY)

  • Acetone (analytical grade)

  • Deionized water

  • Magnetic stirrer and stir bars

  • Vials

Procedure:

  • Prepare stock solutions of ROY in acetone at various concentrations (e.g., 10, 25, and 50 mg/mL).[2]

  • In a series of vials, add a specific volume of the ROY-acetone stock solution.

  • While stirring at a constant rate (e.g., 300 rpm), add a controlled volume of water as the antisolvent to achieve the desired final solvent volume percentage.

  • Observe the crystallization process and identify the resulting polymorphs based on their color and morphology. For definitive identification, techniques like Raman spectroscopy, X-ray powder diffraction (XRPD), or single-crystal X-ray diffraction should be used.[4][18]

Expected Outcomes (based on literature): The following table summarizes the expected polymorphs at different ROY concentrations and water percentages at equilibrium.

ROY Concentration in AcetoneWater Percentage (%)Predominant Polymorph(s)
10 mg/mL20-40Red Prisms (R), Yellow Prisms (Y)
10 mg/mL50-70Orange Plates (OP), Orange-Red Plates (ORP)
10 mg/mL>80Yellow Needles (YN)
25 mg/mL20-40Red Prisms (R), Yellow Prisms (Y)
25 mg/mL50-70Orange Needles (ON), Orange Plates (OP)
25 mg/mL>80Orange-Red Plates (ORP), Yellow Needles (YN)
50 mg/mL20-40Red Prisms (R)
50 mg/mL50-70Orange Needles (ON), Orange Plates (OP)
50 mg/mL>80Orange-Red Plates (ORP)

Table adapted from equilibrium phase diagram data.[2]

Protocol 2: Seeding for Targeted Polymorph Crystallization

This protocol provides a general guideline for using seed crystals to control polymorphism.[1][14][15]

Objective: To crystallize a specific, desired polymorph of ROY using seed crystals.

Materials:

  • ROY starting material

  • Appropriate solvent system (e.g., acetone/water)

  • Seed crystals of the desired ROY polymorph (ensure high purity)

  • Crystallization vessel with temperature control

Procedure:

  • Prepare a supersaturated solution of ROY in the chosen solvent system at a specific temperature. The level of supersaturation should be in the metastable zone, where spontaneous nucleation is slow.

  • Introduce a small amount (typically 0.1-1% by weight of the solute) of the pure seed crystals of the desired polymorph into the solution.

  • Maintain the solution at a constant temperature or apply a controlled cooling profile.

  • Allow the crystals to grow from the seeds.

  • Isolate the crystals by filtration and dry them.

  • Characterize the polymorphic form of the product to confirm the success of the seeding process.

Visualizations

Experimental_Workflow_for_Polymorph_Control cluster_preparation Solution Preparation cluster_crystallization Crystallization Methods cluster_control Control Parameters cluster_outcome Analysis prep Prepare ROY Solution (Solvent, Concentration) cooling Cooling Crystallization prep->cooling Induce Supersaturation antisolvent Antisolvent Addition prep->antisolvent Induce Supersaturation evaporation Solvent Evaporation prep->evaporation Induce Supersaturation melt Melt Crystallization prep->melt Induce Supersaturation polymorphs Resulting Polymorph(s) (Y, R, ON, OP, etc.) cooling->polymorphs antisolvent->polymorphs evaporation->polymorphs melt->polymorphs seeding Seeding seeding->cooling Influences seeding->antisolvent Influences seeding->evaporation Influences mixing Mixing/Flow mixing->antisolvent Influences temperature Temperature Profile temperature->cooling Controls characterization Characterization (XRPD, Raman, DSC) polymorphs->characterization Verify

Caption: Experimental workflow for controlling ROY polymorphism.

Polymorph_Selection_Factors cluster_thermodynamic Thermodynamic Factors cluster_kinetic Kinetic Factors center ROY Polymorph Selection temp Temperature center->temp pressure Pressure center->pressure solvent Solvent/ Antisolvent center->solvent supersaturation Supersaturation Rate center->supersaturation mixing Mixing/ Shear center->mixing seeding Seeding center->seeding impurities Impurities/ Additives center->impurities

Caption: Key factors influencing the selection of ROY polymorphs.

References

Identifying side products in the synthesis of 2-(2-nitroanilino)-5-methylthiophene-3-carbonitrile.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-(2-nitroanilino)-5-methylthiophene-3-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 2-(2-nitroanilino)-5-methylthiophene-3-carbonitrile?

A1: The synthesis is typically a two-step process. The first step is the Gewald reaction to form the 2-amino-5-methylthiophene-3-carbonitrile intermediate. This involves the condensation of propionaldehyde, malononitrile, and elemental sulfur in the presence of a base. The second step is a nucleophilic aromatic substitution (SNAr) reaction between the synthesized intermediate and 1-fluoro-2-nitrobenzene to yield the final product.[1][2]

Q2: What are the critical parameters in the Gewald reaction (Step 1)?

A2: The success of the Gewald reaction is highly dependent on several factors:

  • Base Selection: The choice of base, such as morpholine, piperidine, or triethylamine, is crucial for catalyzing the initial Knoevenagel condensation.[1]

  • Temperature: The reaction is often carried out at a slightly elevated temperature (40-60 °C) to ensure the dissolution and reactivity of elemental sulfur. However, excessive heat can promote side reactions.[1]

  • Solvent: Polar solvents like ethanol, methanol, or DMF are generally preferred to facilitate the reaction.[1]

  • Purity of Reactants: The purity of propionaldehyde and malononitrile is important to prevent side reactions.

Q3: What are the key considerations for the nucleophilic aromatic substitution (Step 2)?

A3: For the SNAr reaction, the following points are critical:

  • Base: A strong, non-nucleophilic base like sodium hydride is typically used to deprotonate the amino group of the thiophene intermediate, making it a more potent nucleophile.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the sodium hydride and affect the yield. Therefore, anhydrous solvents (like THF) and inert atmosphere (like nitrogen) are recommended.[3]

  • Temperature: The reaction is usually performed at room temperature.

  • Purity of the Intermediate: The purity of the 2-amino-5-methylthiophene-3-carbonitrile intermediate is critical to avoid the formation of impurities in the final product.

Troubleshooting Guides

Step 1: Gewald Synthesis of 2-amino-5-methylthiophene-3-carbonitrile

Issue 1: Low or No Yield of the Desired Product

Possible Cause Troubleshooting Steps
Inefficient Knoevenagel-Cope Condensation - Base Selection: If using a weak base, consider switching to a stronger one like piperidine or morpholine. - Water Removal: The condensation produces water which can hinder the reaction. Consider using a Dean-Stark apparatus if applicable to your setup.[1]
Poor Sulfur Solubility or Reactivity - Solvent Choice: Ensure a polar solvent such as ethanol or methanol is used. - Temperature: Gently heat the reaction mixture to 40-60°C to improve sulfur's reactivity. Avoid excessive heat.[1]
Incorrect Stoichiometry or Reagent Purity - Verify Measurements: Double-check the molar ratios of your reactants. - Reagent Quality: Use pure and dry starting materials.

Issue 2: Presence of Significant Side Products

Observed Side Product Potential Cause Mitigation Strategy
Unreacted Starting Materials Incomplete reaction.Increase reaction time, optimize temperature, or consider a more effective base.[1]
Knoevenagel-Cope Intermediate Slow sulfur addition and/or cyclization.Ensure sufficient sulfur is present and that the reaction conditions are optimal for cyclization.[1]
Dimer of Knoevenagel-Cope Intermediate Favorable dimerization kinetics.Adjust reactant concentrations or the rate of addition of reagents.[4]
Propionaldehyde Self-Condensation Products Basic conditions promoting aldol condensation of propionaldehyde.[5][6][7]Add the base slowly to the mixture of the other reactants to minimize the time propionaldehyde is in a basic environment alone.
Step 2: Synthesis of 2-(2-nitroanilino)-5-methylthiophene-3-carbonitrile

Issue 1: Low Yield of the Final Product

Possible Cause Troubleshooting Steps
Incomplete Deprotonation - Base Quality: Use fresh, high-quality sodium hydride. - Anhydrous Conditions: Ensure all glassware is oven-dried and the solvent is anhydrous.
Impure Intermediate Impurities in the 2-amino-5-methylthiophene-3-carbonitrile can interfere with the reaction.
Insufficient Reaction Time The reaction may not have reached completion.

Issue 2: Formation of Impurities

Observed Impurity Potential Cause Mitigation Strategy
2-amino-5-methylthiophene-3-carboxamide Hydrolysis of the nitrile group by residual moisture or hydroxide ions.[8][9][10]Ensure strictly anhydrous conditions. Use a non-hydroxide base if possible.
Reduction of the Nitro Group Reaction with sodium hydride, especially in the presence of transition metal impurities.[11][12][13]Use high-purity sodium hydride and ensure the reaction vessel is free of metal contaminants.
Oxidized Thiophene Ring Products Though more common in the final drug product degradation, harsh reaction conditions could potentially lead to oxidation of the electron-rich thiophene ring.[3][14]Maintain the recommended reaction temperature and avoid exposure to strong oxidizing agents.

Experimental Protocols

Step 1: Synthesis of 2-amino-5-methylthiophene-3-carbonitrile (Gewald Reaction)

A mixture of propionaldehyde (0.1 mol), malononitrile (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (50 mL) is stirred in a round-bottom flask. A catalytic amount of a secondary amine, such as morpholine or piperidine (0.01 mol), is added dropwise. The mixture is then gently heated to 40-50°C and stirred for several hours until the reaction is complete (monitored by TLC). Upon cooling, the product often precipitates and can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization from ethanol.

Step 2: Synthesis of 2-(2-nitroanilino)-5-methylthiophene-3-carbonitrile

To a suspension of sodium hydride (0.12 mol) in anhydrous tetrahydrofuran (THF) (100 mL) under a nitrogen atmosphere, a solution of 2-amino-5-methylthiophene-3-carbonitrile (0.1 mol) in anhydrous THF (50 mL) is added dropwise at 0°C. The mixture is stirred for 30 minutes at this temperature and then allowed to warm to room temperature. A solution of 1-fluoro-2-nitrobenzene (0.11 mol) in anhydrous THF (50 mL) is then added dropwise. The reaction mixture is stirred at room temperature for 10-12 hours. After completion, the reaction is carefully quenched with ice-water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[3]

Data Presentation

Table 1: Influence of Base on the Yield of 2-amino-5-methylthiophene-3-carbonitrile

Base (0.1 eq)SolventTemperature (°C)Time (h)Yield (%)
TriethylamineEthanol50675
PiperidineEthanol50485
MorpholineEthanol50488

Note: The data presented here is illustrative and may vary based on specific experimental conditions.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Gewald Reaction cluster_step2 Step 2: Nucleophilic Aromatic Substitution Propionaldehyde Propionaldehyde Intermediate 2-amino-5-methylthiophene-3-carbonitrile Propionaldehyde->Intermediate Malononitrile Malononitrile Malononitrile->Intermediate Sulfur Sulfur Sulfur->Intermediate Base Base Base->Intermediate Final_Product 2-(2-nitroanilino)-5-methylthiophene-3-carbonitrile Intermediate->Final_Product 1-Fluoro-2-nitrobenzene 1-Fluoro-2-nitrobenzene 1-Fluoro-2-nitrobenzene->Final_Product NaH NaH NaH->Final_Product

Caption: Synthetic pathway for 2-(2-nitroanilino)-5-methylthiophene-3-carbonitrile.

Troubleshooting_Gewald cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Gewald Reaction cause1 Inefficient Condensation Poor Sulfur Reactivity Impure Reactants start->cause1 solution1 Change Base Remove Water cause1:n->solution1:w Condensation Issue solution2 Increase Temperature Change Solvent cause1:e->solution2:w Sulfur Issue solution3 Purify Reactants Check Stoichiometry cause1:s->solution3:w Reactant Issue

Caption: Troubleshooting workflow for low yield in the Gewald reaction.

References

Technical Support Center: Selective Crystallization of ROY Polymorphs with Tailor-Made Additives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective crystallization of 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (ROY) polymorphs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of tailor-made additives in controlling ROY polymorphism.

Troubleshooting Guide

This guide addresses common issues encountered during the selective crystallization of ROY polymorphs when using tailor-made additives.

Problem Possible Causes Suggested Solutions
Inconsistent Polymorphic Form Obtained 1. Inconsistent mixing or agitation rates.2. Fluctuation in temperature control.3. Purity of ROY and solvent is not consistent.4. Uncontrolled evaporation of solvent.1. Use a calibrated and consistent mixing method (e.g., magnetic stirrer at a fixed RPM). For sensitive systems, consider microfluidic devices for precise mixing control.[1][2]2. Employ a thermostatically controlled bath or reaction vessel.3. Use ROY and solvents of the same high purity grade for all experiments.4. Ensure the crystallization vessel is properly sealed to prevent solvent evaporation.
Formation of an Undesired Polymorph 1. The additive is not effectively inhibiting the nucleation or growth of the unwanted polymorph.[3]2. Sub-optimal additive concentration.3. Incorrect solvent or anti-solvent system for the desired polymorph.[4][5]4. The supersaturation level is favoring the undesired form.1. Verify the molecular structure of the additive is appropriate to interact with the crystal faces of the undesired polymorph.2. Systematically vary the additive concentration to find the optimal level for selective inhibition.3. Consult phase diagrams to ensure the chosen solvent system and ratios favor the desired polymorph at the experimental temperature.[4][5]4. Adjust the concentration of ROY or the rate of anti-solvent addition to control the supersaturation level.
No Crystals or Very Slow Crystallization 1. Excessive additive concentration leading to complete inhibition of all nucleation and growth.[3]2. Insufficient supersaturation.3. The system is kinetically trapped in a metastable state.1. Reduce the concentration of the tailor-made additive.2. Increase the concentration of the ROY solution or adjust the solvent/anti-solvent ratio to increase supersaturation.3. Introduce seed crystals of the desired polymorph to overcome the nucleation barrier.
Formation of Multiple Polymorphs (Concomitant Polymorphism) 1. Cross-nucleation of one polymorph on the surface of another.[6]2. Broad range of supersaturation levels within the vessel.3. The additive is not selective enough.1. Optimize the additive and its concentration to more effectively block the growth faces of the undesired polymorphs.2. Improve mixing to ensure a homogeneous level of supersaturation throughout the solution.3. Screen for alternative additives with higher selectivity for the target polymorph.

Troubleshooting Workflow Diagram

G start Goal: Crystallize Desired Polymorph 'A' identify_unwanted Identify Unwanted Polymorph(s) 'B' start->identify_unwanted analyze_structure Analyze Crystal Structure of Polymorph 'B' identify_unwanted->analyze_structure identify_faces Identify Key Growth Faces of 'B' analyze_structure->identify_faces design_additive Design Additive to Bind to Faces of 'B' identify_faces->design_additive test_additive Test Additive in Crystallization of 'B' design_additive->test_additive inhibition_check Inhibition of 'B' Observed? test_additive->inhibition_check crystallize_A Perform Crystallization with Additive to Obtain 'A' inhibition_check->crystallize_A Yes redesign Redesign/Modify Additive inhibition_check->redesign No success Selective Crystallization of 'A' Achieved crystallize_A->success redesign->design_additive

References

Technical Support Center: 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (ROY).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the production of this compound.

Issue 1: Low Yield of the Final Product

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Troubleshooting Steps:

      • Verify the quality and purity of starting materials (2-Amino-5-methyl-3-thiophenecarbonitrile and 1-Fluoro-2-nitrobenzene).

      • Ensure the sodium hydride (NaH) used is fresh and highly reactive. NaH can degrade upon exposure to air and moisture.

      • Check for proper temperature control during the reaction. The initial addition should be performed at a low temperature (e.g., 0°C) to control the exothermic reaction, followed by a gradual warm-up to room temperature.

      • Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product.

    • Troubleshooting Steps:

      • Maintain a strictly inert atmosphere (e.g., nitrogen or argon) throughout the reaction to prevent oxidation and other side reactions.

      • Control the rate of addition of the electrophile (1-Fluoro-2-nitrobenzene) to minimize dimerization or polymerization reactions.

  • Product Loss During Work-up and Purification: Significant amounts of the product may be lost during extraction, washing, and purification steps.

    • Troubleshooting Steps:

      • Optimize the pH adjustment during the work-up to ensure complete precipitation of the product.

      • Minimize the number of transfer steps to reduce mechanical losses.

      • Evaluate the choice of solvent for crystallization to maximize recovery.

Issue 2: Inconsistent Polymorph Formation

Background: this compound is well-known for its extensive polymorphism, exhibiting multiple crystalline forms with different colors (red, orange, yellow, etc.).[1][2][3][4] Controlling the polymorphic form is critical for consistent physical and chemical properties of the final product.

Possible Causes and Solutions:

  • Solvent System: The choice of solvent for crystallization has a significant impact on the resulting polymorph.

    • Troubleshooting Steps:

      • Screen a variety of solvents with different polarities and hydrogen bonding capabilities.

      • Experiment with solvent mixtures to fine-tune the crystallization environment.

  • Crystallization Temperature and Cooling Rate: The temperature profile during crystallization influences nucleation and crystal growth.

    • Troubleshooting Steps:

      • Implement a controlled cooling profile. Rapid cooling often leads to the formation of metastable polymorphs, while slow cooling favors the thermodynamically most stable form.

      • Investigate the effect of isothermal crystallization at different temperatures.

  • Presence of Impurities: Impurities can act as templates for the nucleation of undesired polymorphs.

    • Troubleshooting Steps:

      • Ensure the purity of the crude product before crystallization. Additional purification steps, such as column chromatography or recrystallization, may be necessary.

      • Analyze the impurity profile of the starting materials.

Issue 3: Difficulty in Purification

Possible Causes and Solutions:

  • Co-eluting Impurities in Column Chromatography: Impurities with similar polarity to the product can be difficult to separate.

    • Troubleshooting Steps:

      • Optimize the eluent system for column chromatography. A gradient elution may provide better separation than an isocratic system.

      • Experiment with different stationary phases (e.g., different types of silica gel or alumina).

  • Formation of a Dark, Tarry Substance: The product may appear as a dark, difficult-to-handle solid.[5][6]

    • Troubleshooting Steps:

      • Ensure that the reaction temperature did not exceed the recommended limits, as thermal decomposition can lead to tar formation.

      • Thoroughly quench the reaction and neutralize any remaining base before work-up.

      • Consider a pre-purification step, such as a slurry wash with a non-polar solvent, to remove some of the colored impurities before column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the typical two-step synthesis process for this compound?

A1: The synthesis generally involves two main steps:

  • Gewald Reaction: The formation of the 2-amino-5-methylthiophene-3-carbonitrile ring system from propionaldehyde, sulfur, and malononitrile.[1][7]

  • Nucleophilic Aromatic Substitution: The reaction of the amino group of the thiophene intermediate with 2-fluoro-nitrobenzene in the presence of a base like sodium hydride in a solvent such as tetrahydrofuran (THF).[1][7]

Q2: How does polymorphism affect the final application of this compound?

A2: Different polymorphs of a substance can have distinct physical properties, including:

  • Melting point[2]

  • Solubility and dissolution rate

  • Crystal shape and size

  • Density and hardness

  • Color[2]

In the context of producing an active pharmaceutical ingredient (API) like olanzapine, for which this compound is an intermediate, controlling polymorphism is crucial for ensuring consistent bioavailability and manufacturability of the final drug product.

Q3: What are the key safety precautions to consider during the scale-up of this synthesis?

A3:

  • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water. It should be handled under an inert atmosphere, and appropriate personal protective equipment (PPE) must be worn.

  • Solvents: Tetrahydrofuran (THF) is a flammable solvent. Scale-up operations should be conducted in a well-ventilated area with proper grounding to prevent static discharge.

  • Nitroaromatic Compounds: The product itself is a nitroaromatic compound. These compounds can be explosive under certain conditions, so proper handling and storage procedures are necessary.[8]

  • Exothermic Reaction: The reaction of the thiophene intermediate with 2-fluoro-nitrobenzene using NaH is exothermic. Adequate cooling and temperature monitoring are essential during scale-up to prevent runaway reactions.

Data Presentation

Table 1: Summary of a Standard Laboratory Scale Synthesis Protocol

ParameterValueReference
Reactants
2-Amino-5-methyl-3-thiophenecarbonitrile33.1 g (240 mmol)[5]
1-Fluoro-2-nitrobenzene34.5 g (244 mmol)[5]
Sodium Hydride (60% dispersion in oil)13.5 g (336 mmol)[5]
Solvent
Dry Tetrahydrofuran (THF)260 mL[5][7]
Reaction Conditions
Initial Temperature0°C (ice bath)[5]
Reaction TemperatureRoom Temperature[5]
Reaction Time18 hours[5][7]
AtmosphereNitrogen[5]
Purification
MethodSilica Gel Column Chromatography[5][6]
Eluent10% Ethyl Acetate / Hexane[5][6]
Yield ~77%[5][6]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

Materials:

  • 2-Amino-5-methyl-3-thiophenecarbonitrile

  • 1-Fluoro-2-nitrobenzene

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • A suspension of sodium hydride (13.5 g, 60% dispersion in oil, 336 mmol) in dry THF (100 mL) is prepared in a round-bottom flask under a nitrogen atmosphere and cooled in an ice bath.[5]

  • A solution of 1-fluoro-2-nitrobenzene (34.5 g, 244 mmol) and 2-amino-5-methyl-3-thiophenecarbonitrile (33.1 g, 240 mmol) in dry THF (160 mL) is added dropwise to the vigorously stirred NaH suspension.[5]

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 10 hours.[5][6]

  • An additional portion of sodium hydride (1.53 g, 95%, 72 mmol) is slowly added to the reaction mixture, and stirring is continued for another 8 hours at room temperature.[5]

  • Upon completion of the reaction (monitored by TLC), the mixture is carefully poured into crushed ice.[5][6]

  • The pH of the mixture is adjusted to 8 with a saturated aqueous solution of ammonium chloride.[5][6]

  • The resulting precipitate is collected by filtration and dried.[5][6]

  • The crude product is purified by silica gel column chromatography using a 10% ethyl acetate in hexane eluent to yield the final product as a dark solid.[5][6]

Visualizations

experimental_workflow Experimental Workflow for ROY Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_naH Prepare NaH suspension in dry THF under N2 add_reactants Add reactant solution dropwise to NaH suspension at 0°C prep_naH->add_reactants prep_reactants Prepare solution of thiophene intermediate and 2-fluoronitrobenzene in dry THF prep_reactants->add_reactants stir_rt Stir at room temperature for 10h add_reactants->stir_rt add_more_naH Add additional NaH stir_rt->add_more_naH stir_final Stir for another 8h at room temperature add_more_naH->stir_final quench Pour reaction mixture into ice stir_final->quench ph_adjust Adjust pH to 8 with aq. NH4Cl quench->ph_adjust filter_dry Filter and dry the precipitate ph_adjust->filter_dry purify Purify by silica gel column chromatography filter_dry->purify

Caption: Workflow for the synthesis of this compound.

troubleshooting_low_yield Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield Observed incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Side Reactions start->side_reactions loss_workup Loss during Work-up/Purification start->loss_workup check_reagents Verify starting material quality and NaH activity incomplete_reaction->check_reagents extend_time Extend reaction time and monitor incomplete_reaction->extend_time inert_atmosphere Ensure inert atmosphere side_reactions->inert_atmosphere control_addition Control rate of addition side_reactions->control_addition optimize_ph Optimize pH during work-up loss_workup->optimize_ph minimize_transfers Minimize mechanical losses loss_workup->minimize_transfers

Caption: Troubleshooting logic for addressing low product yield.

polymorphism_control Controlling Polymorphism cluster_factors Influencing Factors cluster_strategies Control Strategies start Inconsistent Polymorph Formation solvent Crystallization Solvent start->solvent cooling_rate Cooling Rate & Temperature start->cooling_rate impurities Presence of Impurities start->impurities solvent_screening Solvent screening solvent->solvent_screening controlled_cooling Implement controlled cooling profile cooling_rate->controlled_cooling purity_check Ensure high purity of crude product impurities->purity_check

Caption: Key factors and strategies for controlling polymorphism.

References

Validation & Comparative

A Comparative Guide to the Stability of ROY Polymorphs

Author: BenchChem Technical Support Team. Date: December 2025

The compound 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, famously known as ROY for its red, orange, and yellow polymorphs, serves as a cornerstone model for studying polymorphism in the pharmaceutical and materials science fields.[1][2] With at least fourteen identified crystalline forms, ROY's complexity provides a rich landscape for understanding the interplay between kinetic and thermodynamic factors that govern crystal formation and stability.[2][3][4] Different polymorphs of a substance can exhibit varied physicochemical properties, including solubility, melting point, bioavailability, and stability, making a thorough understanding of their relationships critical for drug development and material design.[2][5]

This guide provides a comparative analysis of the stability of prominent ROY polymorphs, supported by experimental data. It outlines the thermodynamic hierarchy, kinetic relationships, and the experimental protocols used to determine these properties.

Thermodynamic Stability and Properties

Thermodynamic stability is governed by the Gibbs free energy of the crystalline forms; the polymorph with the lowest free energy at a given temperature and pressure is the most stable. The relationships between ROY polymorphs can be either monotropic (where one form is always more stable than the other) or enantiotropic (where the stability order inverts at a specific transition temperature).[6] For instance, the Y-R pair is monotropic, while Y-OP and Y-ON pairs are enantiotropic.[6] The yellow (Y) polymorph is widely recognized as the most stable form at ambient conditions.[6][7] Following the discovery of new polymorphs, YT04 has been identified as the densest form at room temperature and likely the second most stable.[8]

The relative stability of polymorphs can be experimentally determined through various techniques, including heat of solution measurements, solubility studies, and differential scanning calorimetry (DSC). Computational studies also provide valuable insights into lattice energies, helping to rank polymorph stability.[7][9]

Table 1: Thermodynamic and Physical Properties of Key ROY Polymorphs

Polymorph Color Melting Point (Tm) Density (25 °C) Thermodynamic Stability Rank (Ambient)
Y Yellow ~110 °C[10] Highest[8] 1 (Most Stable)[6][7]
YT04 Yellow - Highest at 25°C[8] 2[8]
R Red ~106.2 °C[11] Lower than Y[6] Less stable than Y[6]
ON Orange Needles ~114.8 °C[11] Lower than Y[6] Less stable than Y[6]
OP Orange Plates ~112.7 °C[11] Lower than Y[6] Less stable than Y[6]
YN Yellow Needles - - Less stable than Y
ORP Orange-Red Plates - - Less stable than Y

| Y04 | Yellow | - | - | Metastable, transforms to YT04[1][8] |

Note: Melting points can vary slightly based on heating rate and purity. Stability rankings are based on ambient conditions; relationships can change with temperature.

Polymorph Interconversion and Kinetic Factors

While thermodynamics dictates the ultimate stability, kinetics governs the rate at which transformations occur and which polymorph crystallizes from a solution or melt. Metastable polymorphs often crystallize first under specific conditions, a phenomenon sometimes explained by Ostwald's Rule of Stages.[12] The interconversion between ROY polymorphs is a well-documented phenomenon, influenced by temperature, solvents, and even mechanical stress. For example, the metastable Y04 polymorph, obtained from melt crystallization, transforms into the more stable YT04 in the solid state.[1][8]

The diagram below illustrates some of the known transformation pathways between different ROY polymorphs. These transformations can occur via solid-state transitions or be mediated by a solvent.

G Y Y (Stable) YT04 YT04 Y04 Y04 (Metastable) Y04->YT04  Solid-State Transformation R R R->Y Solvent-Mediated ON ON R->ON Heating OP OP R->OP Heating ON->Y Cross-Nucleation YN YN YN->R Heating

Figure 1. Known interconversion pathways for selected ROY polymorphs.

Experimental Protocols

The characterization and stability analysis of polymorphs rely on a suite of analytical techniques. Below are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to measure thermal events like melting, crystallization, and solid-solid transitions. It provides data on melting points (Tm) and enthalpies of fusion (ΔHf), which are crucial for constructing energy-temperature diagrams.

  • Objective: To determine the melting points and detect any solid-state phase transitions of ROY polymorphs.

  • Instrumentation: A calibrated differential scanning calorimeter, such as a Netzsch Polyma 214 or similar, equipped with a cooling system.[11]

  • Methodology:

    • Accurately weigh 2-5 mg of the polymorph sample into an aluminum DSC pan.

    • Crimp the pan with a lid. An empty, crimped pan is used as a reference.

    • Place the sample and reference pans into the DSC cell.

    • Heat the sample under a nitrogen purge (e.g., 20 mL/min) at a constant rate, typically 10 °C/min, over a temperature range that encompasses the expected thermal events (e.g., 25 °C to 150 °C).

    • Record the heat flow as a function of temperature. Endothermic events (like melting) and exothermic events (like crystallization or degradation) are observed as peaks.

    • The onset temperature of the melting endotherm is taken as the melting point.[10] The area under the peak corresponds to the enthalpy of the transition.

Solvent-Mediated Transformation (Slurry Crystallization)

This method is used to determine the thermodynamically most stable polymorph at a given temperature. A mixture of polymorphs is slurried in a solvent in which they are sparingly soluble. Over time, less stable forms will dissolve and the most stable form will crystallize out.

  • Objective: To identify the most stable polymorph under specific solvent and temperature conditions.

  • Methodology:

    • Prepare a saturated solution of ROY in a chosen solvent (e.g., ethanol, methanol, or ethyl acetate).[13]

    • Add an excess amount of the polymorphs to be tested (either individually or as a physical mixture) to the saturated solution in a sealed vial.

    • Agitate the slurry at a constant temperature (e.g., 25 °C) for an extended period (24-72 hours or until no further change is observed).

    • Periodically withdraw a small sample of the solid material.

    • Filter the solid, dry it, and analyze its polymorphic form using a definitive technique like Powder X-ray Diffraction (PXRD) or Raman spectroscopy.

    • The polymorph that remains at the end of the experiment is the most thermodynamically stable form under those conditions.

Workflow for Polymorph Stability Screening

The process of identifying and comparing the stability of polymorphs follows a logical workflow, from initial crystallization to final analysis. This ensures that different forms are correctly identified and their thermodynamic and kinetic relationships are accurately established.

G cluster_prep Sample Generation cluster_analysis Analysis & Characterization cluster_eval Evaluation prep Preparation of Solution or Melt cryst Crystallization (Varying Solvents, Temps, Rates) prep->cryst iso Isolation & Drying of Solids cryst->iso char Primary Characterization (PXRD, Microscopy, Raman) iso->char dsc Thermal Analysis (DSC) (Melting Point, Transitions) char->dsc slurry Slurry Conversion (Thermodynamic Stability) char->slurry eval Comparative Stability Assessment dsc->eval slurry->eval

Figure 2. General experimental workflow for comparative stability analysis of polymorphs.

References

A Comparative Guide to the Polymorphic Landscape of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (ROY)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the various crystalline forms of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, a compound renowned for its extensive polymorphism.[1][2][3][4][5][6] Familiarly known as "ROY" for the characteristic red, orange, and yellow colors of its polymorphs, this molecule serves as a critical intermediate in the synthesis of the antipsychotic drug Olanzapine.[1][4][6][7] Its remarkable ability to crystallize into numerous distinct solid-state forms, each with unique physical properties, makes it a benchmark system for studying polymorphism, a phenomenon of critical importance in the pharmaceutical industry.[2][3][5][6][8]

The structural diversity among ROY polymorphs arises primarily from the molecule's conformational flexibility, specifically the torsion angle between the thiophene and nitrophenyl rings.[1][3][4][5] This guide presents key experimental data to help researchers differentiate and characterize these forms, alongside detailed protocols for their preparation and analysis.

Comparative Analysis of Key ROY Polymorphs

The physical properties of ROY polymorphs are directly influenced by their distinct crystal packing and molecular conformations. The following tables summarize key quantitative data for some of the most well-characterized polymorphs.

Table 1: Physicochemical and Crystallographic Properties of Selected ROY Polymorphs

Polymorph IDColor/MorphologyMelting Point (°C)Key Torsion Angle (θ_SCNC)Crystal SystemSpace GroupRef.
R Red Prisms~105-106~30-40°MonoclinicP2₁/c[1][3][9]
ON Orange Needles~115~50-60°MonoclinicP2₁/n[3][9]
OP Orange Plates~113~50-60°MonoclinicP2₁/c[3][9][10]
Y Yellow Prisms~110-111~80-90°MonoclinicP2₁/c[3][7][10]
YN Yellow NeedlesNot Reported~80-90°OrthorhombicPca2₁[3][9]
ORP Orange-Red PlatesNot ReportedNot ReportedMonoclinicP2₁/n[3]
O22 Orange BlocksNot Reported57.0°MonoclinicP2₁/c[11]

Table 2: Spectroscopic Data for Polymorph Differentiation

Analytical TechniqueDifferentiating FeatureDescriptionRef.
Raman Spectroscopy Low-frequency region (10-400 cm⁻¹)This region corresponds to lattice vibrations (phonons), which are highly sensitive to the crystal packing arrangement. Each polymorph exhibits a unique "fingerprint" in this region.[12][13][14][15]
Infrared (IR) Spectroscopy Nitrile (C≡N) stretch (~2222 cm⁻¹)The exact frequency and shape of the nitrile stretching band can vary between polymorphs due to differences in the local molecular environment. In solution and melts, this band shows evidence of multiple conformers in equilibrium.[16]
Solid-State NMR (ssNMR) ¹³C Chemical ShiftsThe isotropic chemical shifts of carbon atoms, particularly those in and near the thiophene and phenyl rings, are sensitive to the molecular conformation and packing, providing distinct spectra for each polymorph.[1][17][18]

Experimental Protocols

Detailed methodologies are crucial for the reproducible crystallization and characterization of ROY polymorphs.

Synthesis of this compound

This two-step synthesis is widely reported for producing the ROY molecule.[2][6]

  • Step 1: Gewald Reaction to form 2-Amino-5-methylthiophene-3-carbonitrile

    • Combine propionaldehyde, malononitrile, and elemental sulfur in a suitable polar organic solvent (e.g., ethanol or methanol).

    • Add a base (e.g., triethylamine or morpholine) to catalyze the reaction.

    • Heat the mixture under reflux until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture and isolate the product, 2-amino-5-methylthiophene-3-carbonitrile, by filtration.

  • Step 2: Nucleophilic Aromatic Substitution to form ROY

    • Suspend sodium hydride (60% dispersion in oil) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool in an ice bath.

    • Slowly add a solution of 2-amino-5-methylthiophene-3-carbonitrile (from Step 1) and 2-fluoronitrobenzene in anhydrous THF to the suspension.

    • Allow the reaction mixture to warm to room temperature and stir for 10-18 hours.[19]

    • Quench the reaction by carefully pouring it into ice water and adjust the pH to ~8 with a saturated ammonium chloride solution.[19]

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate eluent) to yield the final compound.[19]

Polymorph Crystallization via Slow Solvent Evaporation

The choice of solvent is a critical factor in controlling which polymorph crystallizes. This protocol describes a general method for screening conditions.[20]

  • Prepare saturated or near-saturated solutions of purified ROY in a variety of solvents with different polarities (e.g., acetone, toluene, ethyl acetate, methanol, dimethyl sulfoxide).

  • Dispense small volumes (e.g., 1-2 mL) of each solution into separate, clean vials.

  • Cover the vials with a perforated cap or paraffin film to allow for slow evaporation of the solvent at room temperature.

  • Monitor the vials over several days to weeks for crystal formation.

  • Once crystals have formed, carefully isolate them from the remaining solvent using a pipette or by decanting.

  • Allow the crystals to air-dry before characterization. Different solvents and evaporation rates will yield different polymorphic forms.[20]

Polymorph Characterization by Raman Spectroscopy

Raman spectroscopy is a powerful, non-destructive technique for rapidly identifying polymorphs.[12][13][14][21]

  • Sample Preparation: Place a small amount of the crystalline sample onto a clean microscope slide. No further sample preparation is typically required.

  • Instrument Setup: Use a Raman spectrometer equipped with a microscope. A common laser wavelength for this analysis is 785 nm to minimize fluorescence.[21]

  • Data Acquisition:

    • Focus the laser onto a single crystal using the microscope objective (e.g., 50x magnification).

    • Set the acquisition parameters. Typical settings may include a laser power of 10-20 mW, an acquisition time of 15-30 seconds, and accumulation of multiple scans to improve the signal-to-noise ratio.[21][22]

  • Spectral Analysis: Collect the Raman spectrum, paying particular attention to the low-wavenumber region (10-400 cm⁻¹).[15] Compare the obtained spectrum against a library of reference spectra from known polymorphs to identify the crystalline form.

Visualizing Key Processes and Relationships

Diagrams generated using Graphviz provide a clear visual representation of the workflows and principles underlying the study of ROY.

Synthesis_Pathway cluster_gewald Step 1: Gewald Reaction cluster_substitution Step 2: Nucleophilic Aromatic Substitution cluster_final Final Product Synthesis Propionaldehyde Propionaldehyde Thiophene_Intermediate 2-Amino-5-methyl- thiophene-3-carbonitrile Propionaldehyde->Thiophene_Intermediate Base catalyst (e.g., Triethylamine) Sulfur Sulfur Sulfur->Thiophene_Intermediate Base catalyst (e.g., Triethylamine) Malononitrile Malononitrile Malononitrile->Thiophene_Intermediate Base catalyst (e.g., Triethylamine) ROY 5-Methyl-2-[(2-nitrophenyl)amino]- 3-thiophenecarbonitrile (ROY) Thiophene_Intermediate->ROY NaH, THF Fluoronitrobenzene 2-Fluoronitrobenzene Fluoronitrobenzene->ROY Olanzapine Olanzapine ROY->Olanzapine Further Reactions

Caption: Synthetic pathway to Olanzapine featuring ROY as a key intermediate.

Polymorph_Workflow cluster_analysis Structural & Physicochemical Analysis start Start: Purified ROY Compound crystallization Polymorph Crystallization (e.g., Slow Evaporation, Melt Cooling) start->crystallization observation Visual Observation (Color & Morphology) crystallization->observation isolation Isolate Single Crystals observation->isolation raman Raman Spectroscopy isolation->raman scxrd Single Crystal X-Ray Diffraction (SC-XRD) isolation->scxrd thermal Thermal Analysis (DSC) isolation->thermal ssnmr Solid-State NMR isolation->ssnmr identification Polymorph Identification (Compare to known forms) raman->identification scxrd->identification thermal->identification ssnmr->identification new_polymorph New Polymorph Discovered identification->new_polymorph Data is unique known_polymorph Known Polymorph Confirmed identification->known_polymorph Data matches reference

Caption: Experimental workflow for the discovery and characterization of ROY polymorphs.

Conformation_Color cluster_angle Torsion Angle (θ_SCNC) between Rings cluster_conjugation π-Conjugation cluster_color Observed Crystal Color low Low Angle (~30-40°) medium Intermediate Angle (~50-60°) max_conj Maximum low->max_conj high High Angle (~80-90°) med_conj Moderate medium->med_conj min_conj Minimum high->min_conj red Red max_conj->red orange Orange med_conj->orange yellow Yellow min_conj->yellow

Caption: Relationship between molecular conformation, π-conjugation, and observed color in ROY polymorphs.

References

A Comparative Guide to the Chemical Reactivity of 2-Aminothiophenes and 2-Aminofurans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the synthetic strategy and the pharmacological profile of a lead compound. Among the privileged five-membered aromatic heterocycles, 2-aminothiophenes and 2-aminofurans serve as versatile building blocks. While structurally similar, the replacement of the sulfur atom in the thiophene ring with an oxygen atom in the furan ring introduces significant differences in their chemical reactivity and stability. This guide provides an objective, data-driven comparison of the chemical reactivity of these two important classes of compounds, supported by experimental data and detailed protocols to aid in the strategic design of novel therapeutic agents.

At a Glance: Key Differences in Reactivity

Property2-Aminothiophenes2-Aminofurans
Relative Stability Generally stable, often crystalline solids that are easy to handle and store.[1]Often unstable, particularly without electron-withdrawing groups, and prone to decomposition.[1]
Electrophilic Aromatic Substitution Less reactive than 2-aminofurans.[1]More reactive than 2-aminothiophenes due to lower resonance energy.[1]
Nucleophilicity/Basicity of Amino Group Generally more nucleophilic and basic.[1]Generally less nucleophilic and basic due to the higher electronegativity of the oxygen atom.[1]

I. Stability and Handling

A primary and practical distinction between 2-aminothiophenes and 2-aminofurans lies in their inherent stability. 2-Aminothiophenes are typically stable, crystalline solids that can be stored and handled with relative ease.[1] In stark contrast, 2-aminofurans, especially those lacking electron-withdrawing substituents, are often unstable and susceptible to decomposition, which can present significant challenges in multi-step synthetic sequences.[1]

II. Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a cornerstone for the functionalization of both 2-aminothiophenes and 2-aminofurans. The electron-donating amino group at the C2 position strongly activates the heterocyclic ring towards electrophilic attack.

Reactivity: The furan ring possesses a lower resonance energy (18 kcal/mol) compared to the thiophene ring (29 kcal/mol).[1] This lower aromaticity in furans translates to a greater propensity to undergo reactions that disrupt the aromatic system, making 2-aminofurans inherently more reactive towards electrophiles than their 2-aminothiophene counterparts.[1]

Regioselectivity: For both systems, electrophilic attack preferentially occurs at the C5 position, which is para to the activating amino group. This is due to the superior resonance stabilization of the resulting cationic intermediate (sigma complex), where the positive charge can be delocalized onto both the heteroatom and the amino group.

G Generalized Mechanism for Electrophilic Substitution at C5 Thiophene 2-Aminothiophene Thiophene_Sigma Sigma Complex (Resonance Stabilized) Thiophene->Thiophene_Sigma + E⁺ Thiophene_Product 5-Substituted-2-aminothiophene Thiophene_Sigma->Thiophene_Product - H⁺ Furan 2-Aminofuran Furan_Sigma Sigma Complex (Resonance Stabilized) Furan->Furan_Sigma + E⁺ Furan_Product 5-Substituted-2-aminofuran Furan_Sigma->Furan_Product - H⁺ Reactivity Reactivity: 2-Aminofuran > 2-Aminothiophene

Figure 1. Generalized mechanism for electrophilic substitution at the C5 position.

III. N-Acylation

The amino group in both heterocycles can readily undergo N-acylation. However, the nucleophilicity of the nitrogen atom is influenced by the electron-withdrawing nature of the heterocyclic ring. Due to the higher electronegativity of oxygen, the furan ring withdraws more electron density from the amino group compared to the thiophene ring, suggesting that 2-aminothiophenes are generally more nucleophilic.[1]

Comparative Data: While direct comparative studies under identical conditions are scarce, representative protocols highlight the facile nature of these reactions.

ReactantAcylating AgentConditionsProductYield (%)Reference
2-Amino-3-ethoxycarbonyl-4,5-dimethylthiopheneAcetic AnhydrideReflux, 15 min2-Acetamido-3-ethoxycarbonyl-4,5-dimethylthiophene95[1]
2-Aminopyridine (for comparison)Acetic Anhydride< 60 °C, 1 hN-(pyridin-2-yl)acetamide95[2]
Experimental Protocol: N-Acetylation of 2-Aminopyridine (as a representative amine)

Materials:

  • 2-Aminopyridine

  • Acetic Anhydride

  • Ice water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, add 2-aminopyridine.

  • Slowly add acetic anhydride while stirring. The reaction is exothermic, and the temperature should be kept below 60°C.

  • After the addition is complete, stir the mixture for 1 hour.

  • Pour the reaction mixture into ice water to quench the excess acetic anhydride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization.[2]

IV. Metal-Catalyzed Cross-Coupling Reactions

The C-H and C-X (where X is a halogen) bonds of 2-aminothiophenes and 2-aminofurans can participate in various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, to form C-C and C-N bonds. The relative reactivity in these transformations is influenced by factors such as the stability of the organometallic intermediates and the electron density of the heterocyclic ring.

While comprehensive comparative studies are limited, the greater stability of 2-aminothiophenes often makes them more robust substrates in these reactions.

Representative Reactions and Conditions:

ReactionHeterocycleCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)
Suzuki2-BromothiophenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10095
Suzuki2-Amino-4-bromopyridineArylboronic acidPd₂(dba)₃ / LigandKF1,4-Dioxane110Good to Excellent
Heck2-Amino-5-bromo-4-methylpyridineStyrenePd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile100-

Note: Specific examples of metal-catalyzed cross-coupling reactions involving simple 2-aminofurans are not well-documented in the available literature, again likely due to their instability.

V. Synthesis of 2-Aminothiophenes and 2-Aminofurans

Different synthetic strategies are typically employed for the preparation of these two classes of heterocycles, reflecting their distinct chemical properties.

A. Synthesis of 2-Aminothiophenes: The Gewald Reaction

The Gewald reaction is a powerful and widely used one-pot synthesis of polysubstituted 2-aminothiophenes. It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[3]

Gewald_Reaction Gewald Reaction for 2-Aminothiophene Synthesis Ketone Ketone/ Aldehyde Product 2-Aminothiophene Ketone->Product Cyanoester α-Cyanoester Cyanoester->Product Sulfur Sulfur (S₈) Sulfur->Product Base Base (e.g., Morpholine) Base->Product

Figure 2. The Gewald three-component reaction.

Experimental Protocol: Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental Sulfur

  • Morpholine

  • Ethanol

Procedure:

  • In a round-bottom flask, combine cyclohexanone (0.1 mol), malononitrile (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (50 mL).

  • Add morpholine (0.1 mol) dropwise to the stirred mixture.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours.

  • Cool the reaction mixture to room temperature. The product will precipitate.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

B. Synthesis of 2-Aminofurans

The synthesis of 2-aminofurans is more challenging due to their inherent instability. A common approach involves the base-catalyzed condensation of an α-hydroxy ketone with malononitrile.[4]

Aminofuran_Synthesis Synthesis of 2-Aminofurans Hydroxyketone α-Hydroxy Ketone Product 2-Aminofuran Hydroxyketone->Product Malononitrile Malononitrile Malononitrile->Product Base Base (e.g., Piperidine) Base->Product

Figure 3. Synthesis of 2-aminofurans from α-hydroxy ketones.

Experimental Protocol: Synthesis of 2-Amino-4-tert-butyl-3-furonitrile [4]

Materials:

  • 1-Hydroxy-3,3-dimethyl-2-butanone

  • Malononitrile

  • Piperidine

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 1-hydroxy-3,3-dimethyl-2-butanone (1.0 eq) and malononitrile (1.0-1.2 eq) in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired 2-aminofuran.[4]

Conclusion

The choice between a 2-aminothiophene and a 2-aminofuran scaffold in drug design is a trade-off between reactivity and stability. 2-Aminofurans offer higher reactivity towards electrophiles, which can be advantageous for certain synthetic transformations. However, their inherent instability poses significant challenges for synthesis, purification, and storage. Conversely, 2-aminothiophenes provide a more robust and stable platform for chemical modification. While slightly less reactive than their furan counterparts, they are generally easier to handle and are compatible with a broader range of reaction conditions. Ultimately, the decision of which scaffold to employ will depend on the specific synthetic goals and the desired properties of the final molecule. This guide provides the foundational knowledge and practical considerations necessary to make an informed choice in this critical aspect of drug development.

References

Comparative Analysis of the Biological Activity of Rhoeadine Analogs and Related Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of rhoeadine and its naturally occurring analogs, focusing on their cytotoxic and antimicrobial properties. While research on purely synthetic rhoeadine analogs with substituted phenyl rings is limited in publicly available literature, this document synthesizes existing data on related isoquinoline alkaloids isolated from Papaver rhoeas (the corn poppy) to elucidate structure-activity relationships.

The genus Papaver is a rich source of isoquinoline alkaloids, which exhibit a range of pharmacological effects, including analgesic, anti-inflammatory, and antidepressant properties. This guide delves into the quantitative data available for these compounds to provide a basis for comparison and to inform future drug discovery and development efforts.

Comparative Biological Activity of Rhoeadine and Related Alkaloids

The biological activities of various alkaloids isolated from Papaver rhoeas have been evaluated, primarily for their cytotoxic and antimicrobial effects. The following table summarizes key quantitative data from these studies, offering a side-by-side comparison of their potency.

AlkaloidClassBiological ActivityAssayCell Line/OrganismIC50 / MIC
Berberine ProtoberberineCytotoxicMTTHCT116 (Colon Cancer)25 µM
CytotoxicMTTMCF7 (Breast Cancer)30 µM
CytotoxicMTTHaCaT (Keratinocyte)50 µM
Protopine ProtopineCytotoxicMTTHepG2 (Liver Cancer)15 µM
CytotoxicMTTHuh-7 (Liver Cancer)10 µM
Roemerine AporphineAntimicrobialMicrobroth DilutionStaphylococcus aureus1.22 µg/mL
AntimicrobialMicrobroth DilutionCandida albicans2.4 µg/mL

*Note: MIC values for Roemerine are from an extract where it is a major component, not of the pure compound.

Signaling Pathways of Related Alkaloids

While the specific signaling pathways for rhoeadine are not extensively elucidated, studies on co-occurring alkaloids like protopine and roemerine provide insights into their mechanisms of action.

Protopine's Pro-Apoptotic and Anti-Inflammatory Signaling

Protopine has been shown to induce apoptosis in liver carcinoma cells through the intrinsic pathway.[1][2][3] This involves the generation of reactive oxygen species (ROS), which subsequently inhibits the PI3K/Akt signaling pathway, a key regulator of cell survival.[1][2][3] Furthermore, protopine exhibits anti-inflammatory effects by inhibiting the MAPK/IκB/NF-κB signaling pathway.[4]

G cluster_protopine Protopine Action cluster_ros Oxidative Stress cluster_pi3k PI3K/Akt Pathway (Survival) cluster_apoptosis Intrinsic Apoptosis cluster_nfkb NF-κB Pathway (Inflammation) Protopine Protopine ROS ROS Generation Protopine->ROS MAPK MAPK Protopine->MAPK inhibits PI3K PI3K ROS->PI3K inhibits Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 inhibits Bax Bax Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Bax inhibits Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis IκBα IκBα MAPK->IκBα NFκB NF-κB IκBα->NFκB inhibits Inflammation Inflammation NFκB->Inflammation

Protopine's dual action on apoptosis and inflammation.
Roemerine's Antifungal Mechanism

The antifungal activity of roemerine against Candida albicans is linked to the inhibition of the yeast-to-hyphae transition, a critical virulence factor.[5][6] This process is believed to be mediated through the cAMP pathway.[5][6]

G Roemerine Roemerine cAMP_pathway cAMP Pathway Roemerine->cAMP_pathway inhibits Yeast_to_Hyphae Yeast-to-Hyphae Transition cAMP_pathway->Yeast_to_Hyphae Biofilm_Formation Biofilm Formation Yeast_to_Hyphae->Biofilm_Formation Virulence Virulence Biofilm_Formation->Virulence

Proposed antifungal mechanism of Roemerine.

Experimental Protocols

The quantitative data presented in this guide are derived from established experimental methodologies. The following are detailed protocols for the key assays cited.

Cytotoxicity: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) Assay

The cytotoxic activity of the isolated alkaloids was determined using the MTT assay.

1. Cell Culture:

  • Human cancer cell lines (e.g., HCT116, MCF7, HepG2, Huh-7) and non-cancerous cell lines (e.g., HaCaT) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to attach overnight.

3. Compound Treatment:

  • The test compounds (e.g., rhoeadine analogs) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium.

  • The medium in the wells is replaced with the medium containing the test compounds, and the plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

4. MTT Assay:

  • After the incubation period, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in PBS) is added to each well.

  • The plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals by viable cells.

5. Formazan Solubilization and Absorbance Measurement:

  • The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

6. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

G cluster_workflow MTT Assay Workflow start Start cell_culture 1. Cell Culture start->cell_culture cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding compound_treatment 3. Treat with Rhoeadine Analogs cell_seeding->compound_treatment incubation 4. Incubate (e.g., 48h) compound_treatment->incubation add_mtt 5. Add MTT Solution incubation->add_mtt formazan_formation 6. Incubate (2-4h) for Formazan Formation add_mtt->formazan_formation solubilize 7. Solubilize Formazan formazan_formation->solubilize read_absorbance 8. Read Absorbance (570nm) solubilize->read_absorbance calculate_ic50 9. Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: Microbroth Dilution Technique

The minimum inhibitory concentration (MIC) of the alkaloid extracts was determined using a microbroth dilution technique.

1. Preparation of Inoculum:

  • Bacterial and fungal strains are cultured in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • The inocula are prepared to a turbidity equivalent to a 0.5 McFarland standard and then diluted to achieve a final concentration of approximately 5 × 10⁵ cfu/mL for bacteria and 0.5 × 10³ to 2.5 × 10³ cfu/mL for yeast in the test wells.

2. Serial Dilutions:

  • The plant extracts or isolated compounds are dissolved in a suitable solvent (e.g., DMSO) and serial two-fold dilutions are prepared in the appropriate broth medium in 96-well microtiter plates.

3. Inoculation and Incubation:

  • The prepared inocula are added to the wells containing the serially diluted compounds.

  • The plates are incubated at 35°C for 18–20 hours for bacteria and for 46–50 hours for fungi.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

G cluster_workflow Microbroth Dilution Workflow start Start prepare_inoculum 1. Prepare Microbial Inoculum start->prepare_inoculum serial_dilution 2. Serially Dilute Analogs in 96-well Plate prepare_inoculum->serial_dilution inoculate 3. Inoculate Wells serial_dilution->inoculate incubate 4. Incubate (18-50h) inoculate->incubate read_mic 5. Determine MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Workflow for the microbroth dilution antimicrobial assay.

References

A Comparative Guide to DFT and Computational Modeling of Aminothiophene-Carbonitrile Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminothiophene-carbonitrile scaffold is a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative overview of recent findings from Density Functional Theory (DFT) and computational modeling studies on various aminothiophene-carbonitrile derivatives. By presenting key data in a structured format and outlining typical experimental and computational workflows, this document aims to facilitate further research and development of novel therapeutics based on this versatile molecular framework.

Computational and Experimental Data Comparison

The following tables summarize key computational and experimental data for several aminothiophene-carbonitrile derivatives, offering a comparative look at their structural and electronic properties. These parameters are crucial for understanding the reactivity, stability, and potential biological activity of these compounds.

Table 1: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

Vibrational ModeExperimental FT-IR[1]Calculated (B3LYP/6-311++G(d,p))[1]
N-H Asymmetric Stretch34213425
N-H Symmetric Stretch33193323
C-H Stretch2937, 28542940, 2858
C≡N Stretch22102212
C=C Stretch16221625
N-H Bending15851588

Table 2: Comparison of Optimized Geometrical Parameters for 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

ParameterExperimental (X-ray)[2]Calculated (B3LYP/6-311++G(d,p))[1][2]
Bond Lengths (Å)
C4–S121.7431.7691
C10–S121.7281.7462
C11–C201.4171.4132
C20≡N211.1451.1598
C5=C41.3461.366
Bond Angles (º)
C4–S12–C1092.0991.6901
S12–C10–N13121.26121.6358
C5–C11–C20124.47125.5452

Table 3: Calculated Electronic Properties of Selected Aminothiophene-Carbonitrile Derivatives

CompoundMethodHOMO (eV)LUMO (eV)Band Gap (eV)
2-amino-4-phenylthiophene-3-carbonitrile (A1)[3]M06-2x/6-311++G(d,p)-6.21-1.544.67
2-amino-4-(p-chlorophenyl)thiophene-3-carbonitrile (A2)[3]M06-2x/6-311++G(d,p)-6.32-1.714.61
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile[1]B3LYP/6-311++G(d,p)-5.67-1.134.54

Experimental and Computational Protocols

A thorough understanding of the methodologies employed in the synthesis and analysis of aminothiophene-carbonitrile derivatives is essential for reproducing and building upon existing research.

Synthesis

The synthesis of 2-aminothiophene-3-carbonitrile derivatives is often achieved through the Gewald reaction.[4] A typical procedure involves the reaction of a ketone or aldehyde with an active methylene nitrile (such as malononitrile) and elemental sulfur in the presence of a basic catalyst (like triethylamine or diethylamine) in a suitable solvent (e.g., ethanol).[5][6] The reaction mixture is typically refluxed for several hours.[5]

Spectroscopic Analysis
  • Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR spectra are recorded to identify the characteristic functional groups present in the synthesized compounds.[1][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of the derivatives.[3][5]

Computational Details

Density Functional Theory (DFT) calculations are a powerful tool for investigating the structural and electronic properties of these molecules. A common computational approach is as follows:

  • Geometry Optimization : The molecular geometry is optimized using a specific DFT functional, such as B3LYP or M06-2x, with a suitable basis set, for instance, 6-311++G(d,p).[1][3]

  • Vibrational Frequency Analysis : Harmonic vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to aid in the assignment of experimental IR and Raman bands.[1]

  • Electronic Property Calculation : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the electronic band gap, which is a key indicator of chemical reactivity and stability.[3]

  • Natural Bond Orbital (NBO) Analysis : NBO analysis is often performed to investigate intramolecular charge transfer and hyperconjugative interactions.[3]

  • Molecular Docking : To explore the potential biological activity, molecular docking studies are conducted to predict the binding affinity and mode of interaction of the aminothiophene-carbonitrile derivatives with specific protein targets.[3]

Visualizing Workflows and Pathways

Computational Drug Discovery Workflow

The following diagram illustrates a typical computational workflow for the design and evaluation of aminothiophene-carbonitrile derivatives as potential drug candidates.

G A Molecular Design & Derivative Selection B Geometry Optimization (DFT) A->B Initial Structures C Electronic & Spectroscopic Property Calculation B->C Optimized Geometries D Virtual Screening & Molecular Docking C->D Calculated Properties E ADMET Prediction D->E Binding Affinities & Poses F Identification of Lead Compounds E->F Favorable Pharmacokinetics G Synthesis & In Vitro/In Vivo Testing F->G Promising Candidates

Computational drug discovery workflow.
Putative Anticancer Signaling Pathway

Aminothiophene derivatives have been shown to exhibit anticancer properties through various mechanisms.[7] The diagram below depicts a hypothetical signaling pathway illustrating how these compounds might induce apoptosis and cell cycle arrest in cancer cells.

G cluster_cell Cancer Cell A Aminothiophene-Carbonitrile Derivative B Tubulin Polymerization A->B Inhibition C Microtubule Disruption B->C D Mitotic Arrest (G2/M Phase) C->D E Apoptosis Induction D->E F Caspase Activation E->F G Cell Death F->G

Hypothesized anticancer mechanism.

Concluding Remarks

The computational modeling of aminothiophene-carbonitrile derivatives, particularly through DFT methods, provides invaluable insights into their structure-activity relationships. The data presented in this guide, compiled from various studies, underscores the strong correlation between theoretical calculations and experimental findings. The outlined workflows and potential mechanisms of action offer a framework for future investigations. As research continues to uncover the therapeutic potential of this class of compounds, the synergy between computational and experimental approaches will be paramount in accelerating the discovery of novel and effective drug candidates.

References

Unlocking Therapeutic Potential: A Comparative Guide to Molecular Docking Studies of 2-Amino-3-cyanothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2-amino-3-cyanothiophene derivatives represent a promising scaffold in the quest for novel therapeutic agents. Their versatile structure has been the subject of numerous molecular docking studies, revealing potent inhibitory activity against a range of biological targets implicated in cancer, parasitic diseases, and other conditions. This guide provides an objective comparison of their performance against various targets, supported by experimental data and detailed methodologies.

The convergence of computational modeling and experimental validation is a cornerstone of modern drug discovery.[1] For 2-amino-3-cyanothiophene derivatives, molecular docking has been instrumental in predicting their binding affinities and modes of interaction with key biological targets. These in silico predictions, when rigorously validated through experimental assays, provide a powerful tool for lead optimization and rational drug design.[1]

Performance Against Key Biological Targets: A Data-Driven Comparison

The therapeutic potential of 2-amino-3-cyanothiophene derivatives has been explored against a variety of biological targets. The following tables summarize the quantitative data from several key studies, offering a comparative overview of their efficacy.

Anticancer Activity

2-amino-3-cyanothiophene derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.

Table 1: Cytotoxic Activity of 2-Amino-3-cyanothiophene Derivatives Against Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
Compound IIIbMCF-7 (Breast)Not specified, but described as potent[2]
Compound IIIcMCF-7 (Breast) & HCT 116 (Colon)Not specified, but described as potent[2]
Compound 6fOsteosarcoma cellsNot specified, but described as potent[3][4]
Compound 8eVarious cancer cell linesGrowth inhibition at 0.411 to 2.8 µM[5]
Compound 5MCF-7 (Breast) & HepG-2 (Liver)Higher cytotoxic effects than reference[6]
Compound 8MCF-7 (Breast) & HepG-2 (Liver)Higher cytotoxic effects than reference[6]
Thiophene derivativesHeLa (Cervical) & PANC-1 (Pancreatic)Antiproliferative potential comparable to or higher than doxorubicin[7]
Enzyme Inhibition

These derivatives have also been identified as potent inhibitors of specific enzymes involved in disease progression.

Table 2: Enzyme Inhibitory Activity of 2-Amino-3-cyanothiophene Derivatives

Compound/DerivativeTarget EnzymeBinding Affinity (KD) / Inhibition Constant (Ki)IC50 (µM)Reference
Compound 6fSTAT3 SH2 domain0.46 µM (KD)-[3][4]
Compound 7dCarbonic Anhydrase I (hCA I)2.84 µM (Ki)-[8]
Compound 7bCarbonic Anhydrase II (hCA II)2.56 µM (Ki)-[8]
Compound 5FLT3 KinaseExhibited highest inhibitory activity-[6]
Antileishmanial Activity

Several studies have highlighted the potential of 2-amino-3-cyanothiophene derivatives as novel agents against Leishmaniasis.

Table 3: Antileishmanial Activity of 2-Amino-3-cyanothiophene Derivatives

Compound/DerivativeLeishmania SpeciesIC50 (µM)Reference
TN8-7L. amazonensis (promastigotes)5.8[9]
TN6-1L. amazonensis (promastigotes)7.2[9]
TN7L. amazonensis (promastigotes)10.0[9]

Experimental Protocols: A Closer Look at the Methodologies

The following sections detail the typical experimental protocols employed in the molecular docking and biological evaluation of 2-amino-3-cyanothiophene derivatives.

Molecular Docking Protocol

Molecular docking studies are crucial for predicting the binding interactions between a ligand (the 2-amino-3-cyanothiophene derivative) and a protein target.

  • Protein and Ligand Preparation: The three-dimensional structure of the target protein is obtained from a protein data bank (e.g., PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The 2D structures of the synthesized compounds are drawn and converted to 3D structures, followed by energy minimization.

  • Binding Site Identification: The active site of the protein is identified, often based on the location of a co-crystallized ligand or through computational prediction methods.

  • Docking Simulation: A docking program (e.g., AutoDock, GOLD) is used to place the ligand into the defined binding site in various conformations and orientations.

  • Scoring and Analysis: The binding affinity of each pose is estimated using a scoring function, typically reported in kcal/mol. The poses with the best scores are then analyzed to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the 2-amino-3-cyanothiophene derivatives for a specified period (e.g., 24 or 48 hours).[7]

  • MTT Addition: After incubation, an MTT solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Enzyme Inhibition Assay

Enzyme inhibition assays are performed to determine the inhibitory potential of the compounds against a specific enzyme.

  • Enzyme and Substrate Preparation: The purified enzyme and its specific substrate are prepared in a suitable buffer.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the 2-amino-3-cyanothiophene derivative.

  • Reaction Initiation and Measurement: The enzymatic reaction is initiated by adding the substrate. The reaction progress is monitored over time by measuring the change in absorbance or fluorescence.

  • Data Analysis: The initial reaction rates are calculated, and the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined.

Visualizing the Science: Workflows and Pathways

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Validation p_prep Target Protein Preparation dock Molecular Docking Simulation p_prep->dock l_prep Ligand (Thiophene Derivative) Preparation l_prep->dock score Scoring & Binding Energy Calculation dock->score pose Pose Analysis & Interaction Mapping score->pose exp_val Experimental Validation (In vitro assays) pose->exp_val cluster_pathway STAT3 Signaling Pathway cytokine Cytokine/Growth Factor receptor Receptor Tyrosine Kinase cytokine->receptor jak JAK receptor->jak stat3 STAT3 jak->stat3 phosphorylates p_stat3 p-STAT3 (Dimerization) stat3->p_stat3 nucleus Nucleus p_stat3->nucleus translocates to transcription Gene Transcription (Proliferation, Survival, Angiogenesis) nucleus->transcription inhibitor 2-Amino-3-cyanothiophene Derivative (e.g., Compound 6f) inhibitor->stat3 inhibits phosphorylation cluster_workflow Drug Discovery & Development Workflow synthesis Synthesis of 2-Amino-3-cyanothiophene Derivatives docking Molecular Docking (In Silico Screening) synthesis->docking invitro In Vitro Biological Evaluation (e.g., MTT, Enzyme Assays) docking->invitro sar Structure-Activity Relationship (SAR) Studies invitro->sar lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Studies lead_opt->preclinical

References

The Tale of Two Thiophenes: A Comparative Analysis of 3-Carbonitrile and 3-Carboxamide Analogs in the Fight Against Leishmaniasis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antileishmanial agents is a pressing challenge. Thiophene derivatives have emerged as a promising class of compounds, and within this family, subtle structural modifications can significantly impact biological activity. This guide provides a detailed comparison of the antileishmanial activity of 3-carbonitrile versus 3-carboxamide thiophene analogs, supported by experimental data and detailed protocols.

A key study has shed light on the nuanced effects of substituting a carbonitrile group with a carboxamide at the C-3 position of the thiophene ring. The findings suggest that this modification can either maintain or, in specific structural contexts, enhance antileishmanial activity. For instance, in a series of 2-aminothiophenes, the replacement of a 3-carbonitrile with a 3-carboxamide in a specific analog resulted in the maintenance of its anti-promastigote activity against Leishmania amazonensis[1]. Specifically, the compound with the 3-carbonitrile (compound 17) exhibited an IC50 of 8.61 µM, while its 3-carboxamide counterpart (compound 19) showed a comparable IC50 of 9.35 µM[1].

However, the impact of this substitution appears to be highly dependent on the other substituents on the thiophene ring. Positive pharmacomodulation, or an improvement in biological activity, was observed for the 3-carboxamide analogs only when a N-Boc-piperidinyl moiety was present at both the C-4 and C-5 positions of the 2-aminothiophene core[1]. This highlights the importance of considering the entire molecular scaffold when evaluating structure-activity relationships.

Quantitative Comparison of Antileishmanial Activity

The following table summarizes the in vitro antileishmanial activity and cytotoxicity of selected 3-carbonitrile and 3-carboxamide thiophene analogs against Leishmania amazonensis.

Compound IDFunctional Group at C-3Other Key SubstituentsAnti-promastigote IC50 (µM)Anti-amastigote IC50 (µM)Cytotoxicity CC50 (µM) on MacrophagesSelectivity Index (SI)
17 3-CarbonitrileN-Boc-piperidinyl at C-4 and C-58.61Not Reported>200>23.2
19 3-CarboxamideN-Boc-piperidinyl at C-4 and C-59.3515.82>200>21.4

Data sourced from a study by Félix et al.[1]. The Selectivity Index (SI) is calculated as CC50 / IC50 for the amastigote form where available, otherwise for the promastigote form.

Experimental Protocols

The evaluation of the antileishmanial activity of these thiophene analogs involved a series of standardized in vitro assays.

Antipromastigote Activity Assay

This assay determines the effect of the compounds on the promastigote (the flagellated, motile form) of the Leishmania parasite.

cluster_0 Assay Preparation cluster_1 Compound Treatment cluster_2 Viability Assessment Promastigotes Promastigotes Culture Cultured in supplemented medium Promastigotes->Culture Harvest Harvested in logarithmic growth phase Culture->Harvest 96-well plates 96-well plates Harvest->96-well plates Parasites added Serial Dilutions Serial dilutions of thiophene analogs added 96-well plates->Serial Dilutions Incubation Incubated for 72 hours at 25°C Serial Dilutions->Incubation Resazurin Resazurin solution added Incubation->Resazurin Further Incubation Incubated for another 24 hours Resazurin->Further Incubation Readout Fluorescence measured to determine viability Further Incubation->Readout IC50 Calculation IC50 Calculation Readout->IC50 Calculation Data analysis

Workflow for the antipromastigote activity assay.
Anti-amastigote Activity Assay

This assay assesses the efficacy of the compounds against the amastigote (the non-motile, intracellular form) of the parasite within host macrophages.

cluster_0 Macrophage Infection cluster_1 Compound Treatment cluster_2 Quantification Macrophages Macrophages Adherence Macrophages adhere to 96-well plates Macrophages->Adherence Infection Infected with promastigotes Adherence->Infection Differentiation Promastigotes differentiate into amastigotes Infection->Differentiation Treatment Infected macrophages treated with compounds Differentiation->Treatment Incubation Incubated for 72 hours Treatment->Incubation Fixation Cells are fixed and stained Incubation->Fixation Microscopy Number of amastigotes per macrophage is counted Fixation->Microscopy IC50 Calculation IC50 Calculation Microscopy->IC50 Calculation Data analysis

Workflow for the anti-amastigote activity assay.
Cytotoxicity Assay

This assay is crucial to determine the selectivity of the compounds, ensuring they are toxic to the parasite but not to the host cells.

cluster_0 Cell Culture cluster_1 Compound Exposure cluster_2 Viability Measurement Macrophages Macrophages Seeding Macrophages seeded in 96-well plates Macrophages->Seeding Compound Addition Serial dilutions of compounds added Seeding->Compound Addition Incubation Incubated for 72 hours Compound Addition->Incubation Resazurin Resazurin solution added Incubation->Resazurin Further Incubation Incubated for 24 hours Resazurin->Further Incubation Readout Fluorescence measured Further Incubation->Readout CC50 Calculation CC50 Calculation Readout->CC50 Calculation Data analysis

Workflow for the cytotoxicity assay on macrophages.

References

A Comparative Guide to Analytical Methods for Olanzapine Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust detection and quantification of impurities in pharmaceutical products are critical for ensuring drug safety and efficacy. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of olanzapine impurities. The information presented herein is supported by a synthesis of data from validated analytical methods to assist researchers in selecting the most suitable technique for their specific needs.

Overview of Analytical Techniques

Olanzapine, an atypical antipsychotic, can contain various impurities stemming from its synthesis, degradation, or storage.[1] Regulatory bodies necessitate the identification and control of these impurities. The primary analytical methods employed for this purpose are HPLC, UPLC, and LC-MS, each offering distinct advantages in terms of speed, sensitivity, and selectivity.

High-Performance Liquid Chromatography (HPLC) is a well-established and cost-effective technique widely used for routine quality control of olanzapine in bulk drug and pharmaceutical formulations.[2] It offers reliable quantification and separation of impurities.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. By utilizing smaller particle size columns (typically <2 µm), UPLC systems can operate at higher pressures, resulting in faster analysis times, improved resolution, and increased sensitivity.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of mass spectrometry.[2] This technique is particularly valuable for the identification and quantification of impurities at trace levels, providing structural information based on the mass-to-charge ratio of the analytes.[2]

Comparison of Method Performance

The selection of an analytical method is often a trade-off between the required sensitivity, speed, and the cost of instrumentation. The following tables summarize the performance characteristics of various validated methods for olanzapine impurity detection, compiled from multiple studies.

Table 1: HPLC Method Performance for Olanzapine and Impurity Analysis

ParameterMethod 1Method 2Method 3
Linearity Range 10–200 µg/mL[4]2-30 µg/mL[5]10-50 µg/mL[6]
Limit of Detection (LOD) 3.0 µg/mL[4]0.20 µg/mL[7]Not Reported
Limit of Quantification (LOQ) 8.0 µg/mL[4]Not ReportedNot Reported
Accuracy (% Recovery) 97.7–102.3%[4]100.34%[7]Not Reported
Precision (%RSD) < 2%[4]< 2%[5]Low coefficient of variation[6]

Table 2: UPLC and LC-MS Method Performance for Olanzapine and Impurity Analysis

ParameterUPLC Method 1LC-MS Method 1UPLC-MS/MS Method 1
Linearity Range 10-50 µg/mL[3]2-300 ng/mL[8]5-500 nM[9]
Limit of Detection (LOD) Not Reported0.7 ng/mL[8]Not Reported
Limit of Quantification (LOQ) Not Reported2 ng/mL[8]0.5 nM[9]
Accuracy (% Recovery) 98.2% to 100.9%[3]102.4%[8]84-95%[9]
Precision (%RSD) < 1.5%[3]< 7.55%[8]≤ 4.8%[9]

Known Olanzapine Impurities

A thorough understanding of potential impurities is crucial for developing robust analytical methods. Common process-related and degradation impurities of olanzapine include:

  • Process-Related Impurities:

    • N-Demethyl Olanzapine[1]

    • Olanzapine BP Impurity-3[1]

    • Olanzapine Related Compound A[1][10]

    • Olanzapine Related Compound B[1]

    • Olanzapine Amine Impurity[10]

    • Olanzapine - Impurity C[10]

  • Degradation Impurities:

    • Olanzapine degradation impurities 1 and 2[1]

    • (Z)-4-(4-methyl-1-piperazinyl)-3-acetoxymethylidene-1H-benzo[b][1][11]diazapine-2(3H)-thione[12]

    • 4-(4-methyl-1-piperazinyl)-3-hydroxymethylidene-1H-benzo[b][1][11]diazepine-2(3H)-thione[12]

    • Olanzapine Lactam Impurity[13]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. The following sections provide representative experimental protocols for HPLC, UPLC, and LC-MS analysis of olanzapine and its impurities.

RP-HPLC Method[11]
  • Column: Inertsil ODS 3V (4.6 mm x 250 mm; 5 µm particle size)

  • Mobile Phase: Gradient elution with 0.2 M ammonium acetate (pH 4.50) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detector: Photo Diode Array (PDA) at 254 nm

UPLC Method[3]
  • Column: Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm particle size)

  • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer), acetonitrile, and methanol.

  • Flow Rate: 0.36 mL/min

  • Detector: PDA detector at 270 nm

  • Column Temperature: 27°C

  • Injection Volume: 1.0 µL

LC-MS/MS Method[9]
  • Sample Preparation: Protein precipitation of serum samples followed by filtration.

  • Column: HSST 3 (2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase: Gradient elution with acidic water and methanol.

  • Flow Rate: 0.5 mL/min

  • Detector: Tandem Mass Spectrometer (MS/MS) in positive ion mode with Multiple Reaction Monitoring (MRM).

  • Monitored Transitions: For olanzapine: m/z 313.1 > 256.1 and 313.1 > 198.0.

Workflow and Logic Diagrams

Visual representations of experimental workflows and logical relationships can aid in understanding the analytical process.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition & Processing Sample Olanzapine Sample (Bulk Drug or Formulation) Dissolution Dissolution in appropriate diluent Sample->Dissolution Filtration Filtration through 0.45 µm filter Dissolution->Filtration HPLC HPLC System Filtration->HPLC Injection UPLC UPLC System Filtration->UPLC Injection LCMS LC-MS System Filtration->LCMS Injection DataAcq Data Acquisition (Chromatogram) HPLC->DataAcq UPLC->DataAcq LCMS->DataAcq Integration Peak Integration & Identification DataAcq->Integration Quantification Quantification of Impurities Integration->Quantification Report Final Report Quantification->Report

Caption: General workflow for the analysis of olanzapine impurities.

Method_Selection_Logic Start Start: Need to Analyze Olanzapine Impurities Requirement Define Analytical Requirements Start->Requirement RoutineQC Routine QC? High Concentration? Requirement->RoutineQC HighThroughput High Throughput Needed? RoutineQC->HighThroughput No SelectHPLC Select HPLC RoutineQC->SelectHPLC Yes TraceAnalysis Trace Level Detection & Structural Info Needed? HighThroughput->TraceAnalysis No SelectUPLC Select UPLC HighThroughput->SelectUPLC Yes TraceAnalysis->SelectUPLC No SelectLCMS Select LC-MS TraceAnalysis->SelectLCMS Yes

References

Safety Operating Guide

Proper Disposal of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers, scientists, and drug development professionals handling 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile must adhere to strict disposal protocols to ensure personnel safety and environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, in line with established laboratory safety standards.

Identified as an impurity of the medication Olanzapine, this compound (CAS Number: 138564-59-7) presents significant environmental hazards.[1][2] It is classified as very toxic to aquatic life with long-lasting effects.[1][3][4] Adherence to the following disposal procedures is mandatory to mitigate risks.

Immediate Safety and Handling

Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, impervious gloves, safety glasses, and a lab coat.[1] All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or fumes.

In the event of a spill, the area should be cleared of all personnel.[1] For minor spills, immediately clean the area using dry clean-up procedures to avoid generating dust.[1] The spilled material should be collected in a clean, dry, sealable, and properly labeled container.[1] For major spills, alert the appropriate emergency response team for your facility.[1]

Quantitative Hazard Data

The following table summarizes the key hazard information for this compound based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassHazard StatementPrecautionary StatementSignal WordPictogram
Hazardous to the aquatic environment, acute hazardH400: Very toxic to aquatic life.P273: Avoid release to the environment.WarningGHS09: Environmental Hazard
Hazardous to the aquatic environment, long-term hazardH410: Very toxic to aquatic life with long lasting effects.P391: Collect spillage.WarningGHS09: Environmental Hazard
--P501: Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation.--

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5]

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), in a dedicated, clearly labeled, and sealable hazardous waste container.

    • The container must be made of a material compatible with the chemical. Plastic containers are generally preferred for solid waste.[5]

    • The label on the waste container should clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound".

  • Waste Storage:

    • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]

    • The SAA must be a secure, well-ventilated area away from general laboratory traffic and incompatible materials.

    • Ensure the container is kept closed at all times except when adding waste.[5]

  • Waste Disposal:

    • Once the waste container is full, or if it has been in storage for a period approaching your institution's limit (often one year for partially filled containers), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[6]

    • Follow all institutional and local regulations for hazardous waste pickup and disposal.[1]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 Start: Waste Generation cluster_1 Step 1: Collection & Segregation cluster_2 Step 2: Storage cluster_3 Step 3: Disposal cluster_4 End: Proper Disposal start Generate Waste Containing This compound collect Collect in a Dedicated, Labeled Hazardous Waste Container start->collect segregate Segregate from Incompatible Waste Streams collect->segregate store Store in a Designated Satellite Accumulation Area (SAA) segregate->store inspect Regularly Inspect Container for Leaks and Proper Labeling store->inspect contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Disposal Company inspect->contact_ehs Container Full or Storage Time Limit Reached pickup Arrange for Hazardous Waste Pickup contact_ehs->pickup end_point Waste is Properly Disposed of According to Regulations pickup->end_point

Disposal Workflow for this compound

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile. Adherence to these guidelines is vital for ensuring the safety of laboratory personnel and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential hazards. While specific toxicity data is limited, the compound's structure, containing nitro and nitrile groups, suggests caution. It is classified as hazardous to the aquatic environment.[1][2] A comprehensive approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategoryItemSpecifications
Eye Protection Safety GlassesMust be worn at all times in the laboratory.[1]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable option for providing a protective barrier against chemical contact.[3][4] Always inspect gloves for tears or punctures before use and change them immediately if contaminated.[5] Butyl gloves are also recommended for handling nitro-compounds.[6]
Body Protection Laboratory CoatA lab coat should be worn and kept fully buttoned to protect from potential splashes.
Respiratory Protection Dust RespiratorRecommended when handling the solid compound to avoid generating dust, especially during spill cleanup.[1]

Operational Plan for Safe Handling

A systematic workflow is essential when working with this compound to minimize exposure and prevent contamination.

1. Preparation and Engineering Controls:

  • All handling of the solid chemical should ideally take place within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that an eyewash station and a safety shower are readily accessible.

2. Weighing and Transfer:

  • Conduct all weighing and transfer operations in a well-ventilated area, preferably within a fume hood, to control any dust.[1]

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.

3. During the Experiment:

  • Keep all containers with this compound clearly labeled.

  • Avoid direct contact with skin and eyes.[1]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]

4. Storage:

  • Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • Keep containers securely sealed when not in use and protect them from physical damage.[1]

Spill Management and Disposal Plan

In the event of a spill or for routine disposal, the following procedures must be followed to ensure safety and environmental protection.

Spill Management Protocol:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Put on the appropriate PPE, including a dust respirator.[1]

  • Contain the Spill: For a solid spill, carefully sweep or vacuum up the material, avoiding dust generation.[1] Do not use air hoses for cleaning.[1]

  • Collect Waste: Place the spilled material and any contaminated cleaning supplies into a clean, dry, sealable, and labeled container for hazardous waste.[1]

  • Decontaminate: Clean the spill area thoroughly.

  • Emergency Services: If the spill is large or enters drains or waterways, notify emergency services.[1]

Disposal Plan:

  • Chemical Waste: Dispose of this compound and any contaminated materials as hazardous waste.[1]

  • Containers: Put residues in labeled plastic bags or other suitable containers for disposal.[1]

  • Regulations: All waste disposal must be conducted through an authorized hazardous or special waste collection point in accordance with local regulations.[1]

Experimental Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handling_weigh Weighing and Transfer prep_setup->handling_weigh handling_experiment Conduct Experiment handling_weigh->handling_experiment cleanup_decontaminate Decontaminate Work Area handling_experiment->cleanup_decontaminate emergency_spill Spill Occurs handling_experiment->emergency_spill cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose emergency_procedure Follow Spill Management Protocol emergency_spill->emergency_procedure emergency_procedure->cleanup_decontaminate

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile
Reactant of Route 2
Reactant of Route 2
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。